Tiacrilast
Description
Structure
3D Structure
Properties
CAS No. |
78299-53-3 |
|---|---|
Molecular Formula |
C12H10N2O3S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
(E)-3-(6-methylsulfanyl-4-oxoquinazolin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10N2O3S/c1-18-8-2-3-10-9(6-8)12(17)14(7-13-10)5-4-11(15)16/h2-7H,1H3,(H,15,16)/b5-4+ |
InChI Key |
VHFPVEGFRVEDBK-SNAWJCMRSA-N |
SMILES |
CSC1=CC2=C(C=C1)N=CN(C2=O)C=CC(=O)O |
Isomeric SMILES |
CSC1=CC2=C(C=C1)N=CN(C2=O)/C=C/C(=O)O |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=CN(C2=O)C=CC(=O)O |
Synonyms |
3-(6-(methylthio)-4-oxo-4H-quinazolin-3-yl)-2-propenoic acid Ro 223747 Ro-22-3747 tiacrilast |
Origin of Product |
United States |
Foundational & Exploratory
Tiacrilast: A Technical Guide to its Mechanism of Action as a Mast Cell Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiacrilast, also known by its developmental code Ro 22-3747, is a potent anti-allergic agent classified as a mast cell stabilizer. Its primary mechanism of action involves the inhibition of mediator release, such as histamine and slow-reacting substance of anaphylaxis (SRS-A), from mast cells following immunological stimulation. This technical guide provides a comprehensive overview of the available data on this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the implicated signaling pathways and experimental workflows.
Core Mechanism of Action: Mast Cell Stabilization
This compound exerts its anti-allergic effects by stabilizing mast cells, thereby preventing the degranulation process that releases a cascade of inflammatory mediators. This action is particularly effective in inhibiting immediate hypersensitivity reactions mediated by immunoglobulin E (IgE).
The primary mode of action is the inhibition of antigen-induced histamine release from sensitized mast cells.[1] Unlike some other anti-allergic agents, this compound does not exhibit end-organ antagonism to histamine, serotonin, or SRS-A, indicating that its therapeutic effect is centered on preventing the release of these mediators rather than blocking their downstream effects.[1]
While the precise molecular target of this compound has not been definitively elucidated in the available literature, its functional profile strongly suggests an interference with the intracellular signaling cascade that follows the cross-linking of IgE receptors on the mast cell surface. This interference likely occurs at a step preceding the fusion of granular membranes with the plasma membrane.
Comparison with Cromolyn Sodium
This compound shares mechanistic similarities with the well-characterized mast cell stabilizer, cromolyn sodium. Both compounds exhibit a time-dependent loss of inhibitory activity when pre-incubated with peritoneal mast cells before antigen challenge.[1] Furthermore, pre-treatment with one agent can prevent the subsequent inhibitory action of the other, suggesting they may act on a common or convergent pathway.[1] However, a key distinction is that this compound, unlike cromolyn, has been shown to inhibit the release of mediators from antigen-challenged guinea-pig lung fragments, suggesting a broader spectrum of activity in different tissues or under different stimulation conditions.[1]
Quantitative Data
The potency of this compound has been quantified in several preclinical models, demonstrating its efficacy both in vivo and in vitro.
| Parameter | Model | Value | Reference |
| ID₅₀ (Oral) | Rat Passive Cutaneous Anaphylaxis (PCA) | 0.65 mg/kg | [1] |
| ID₅₀ (Oral) | Anaphylactic Bronchospasm in Passively Sensitized Rats | 0.022 mg/kg | [1] |
| IC₅₀ | Antigen-induced Histamine Release from Rat Peritoneal Mast Cells | 0.25 µM | [1] |
| Effective Concentration | Murine Experimental Contact Dermatitis (Topical) | 1% | [2] |
Table 1: Quantitative Efficacy Data for this compound (Ro 22-3747)
Signaling Pathways
The stabilization of mast cells by this compound is intrinsically linked to the modulation of intracellular signaling pathways that govern degranulation. While a specific receptor for this compound has not been identified, its action is understood to interrupt the sequence of events initiated by antigen-IgE interaction.
IgE-Mediated Mast Cell Degranulation Pathway
The canonical pathway for IgE-mediated mast cell degranulation serves as a framework for understanding the potential points of intervention for this compound.
Role of Calcium and Potential for Phosphodiesterase Inhibition
The process of mast cell degranulation is critically dependent on an increase in intracellular calcium concentration, which is achieved through both release from intracellular stores and influx from the extracellular space. Many mast cell stabilizers are thought to act by inhibiting this calcium influx. While direct evidence for this compound's effect on calcium channels is not available, its functional similarity to cromolyn suggests this as a plausible mechanism.
Furthermore, cyclic adenosine monophosphate (cAMP) levels are known to inversely correlate with mast cell degranulation. Agents that increase intracellular cAMP, such as phosphodiesterase (PDE) inhibitors, can suppress histamine release. Although this compound's effect on PDE has not been explicitly demonstrated, this remains a potential, albeit unconfirmed, aspect of its mechanism of action that warrants further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Rat Passive Cutaneous Anaphylaxis (PCA)
This in vivo assay measures the inhibition of an IgE-mediated inflammatory response in the skin.
Methodology:
-
Sensitization: Male Wistar rats (80 ± 20 g) are passively sensitized by intradermal injection of 0.05 mL of reaginic (IgE) anti-ovalbumin serum into two marked sites on the dorsal surface.[3]
-
Latent Period: A period of 16 hours is allowed for the IgE antibodies to bind to mast cells in the skin.[3]
-
Test Compound Administration: this compound or vehicle is administered orally (p.o.).[3]
-
Antigen Challenge: Within 60 minutes of drug administration, the rats are challenged via intravenous (i.v.) injection with a mixture of 1 mg ovalbumin and 5 mg Evans blue dye. The Evans blue dye binds to albumin and extravasates into the tissue at sites of increased vascular permeability.[3]
-
Evaluation: 30 minutes after the challenge, the animals are euthanized. The diameter of the blue wheals at the injection sites is measured. The degree of inhibition is calculated by comparing the wheal size in the this compound-treated group to the vehicle-treated control group.[3]
Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells
This in vitro assay directly measures the ability of a compound to inhibit the release of histamine from isolated mast cells.
Methodology:
-
Mast Cell Isolation: Peritoneal cells are harvested from male Sprague-Dawley rats (300-400 g) by peritoneal lavage with a modified Tyrode's buffer.[4] The cell suspension is enriched for mast cells.
-
Sensitization (if required): For antigen-induced release, mast cells are passively sensitized by incubation with IgE antibodies.
-
Incubation with Test Compound: The mast cell suspension (1-2 x 10³ cells/well) is pre-incubated with various concentrations of this compound or vehicle in a 96-well plate.[4]
-
Stimulation: Histamine release is initiated by adding an appropriate secretagogue (e.g., antigen for sensitized cells, or a compound like 48/80). The incubation is carried out for 15 minutes at 37°C.[4]
-
Termination of Reaction: The reaction is stopped by placing the plate on ice. The plate is then centrifuged to pellet the cells.
-
Histamine Quantification: The amount of histamine released into the supernatant is measured using a sensitive method such as a spectrofluorometric assay with O-phthaldialdehyde (OPT).[4] The fluorescence is read in a microplate reader.
-
Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing an aliquot of cells). The IC₅₀ value is determined by plotting the percentage inhibition of histamine release against the concentration of this compound.
Conclusion
This compound is a potent mast cell stabilizer that effectively inhibits the release of histamine and other inflammatory mediators. Its mechanism of action is consistent with the interruption of the intracellular signaling cascade following IgE receptor cross-linking, likely through the modulation of calcium influx. The quantitative data from preclinical studies underscore its high potency. The provided experimental protocols offer a basis for the further investigation and characterization of this compound and other novel mast cell stabilizing agents. Future research should focus on the precise identification of its molecular target to fully elucidate its mechanism of action and to guide the development of next-generation anti-allergic therapies.
References
- 1. Ro 22-3747: a new antiallergic agent for the treatment of immediate hypersensitivity diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a mast cell mediator-release inhibitor, on murine experimental contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. tandfonline.com [tandfonline.com]
The Pharmacology of RO 22-3747 (Tiacrilast): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO 22-3747, also known as tiacrilast, is a quinazoline derivative investigated for its potential as an orally active antiallergic agent for the treatment of immediate hypersensitivity diseases.[1][2][3][4][5] Its primary mechanism of action is the inhibition of allergic mediator release from mast cells, a process central to the pathophysiology of Type I hypersensitivity reactions.[1][6] Preclinical studies have demonstrated its potent inhibitory effects on the release of histamine, slow-reacting substance of anaphylaxis (SRS-A), and thromboxane.[1][4] This technical guide provides a comprehensive overview of the pharmacology of RO 22-3747, including its mechanism of action, pharmacodynamic profile, and the methodologies of key preclinical experiments.
Mechanism of Action
RO 22-3747 exerts its antiallergic effects by stabilizing mast cells and preventing their degranulation following exposure to an allergen. In vitro studies have confirmed that its efficacy in animal models is due to the inhibition of allergic mediator release.[6] Unlike some other anti-inflammatory agents, the mechanism of RO 22-3747 does not appear to involve the inhibition of key enzymes in the arachidonic acid cascade, such as delta 5-lipoxygenase, phospholipase A2, or thromboxane synthase.[1]
The action of RO 22-3747 shows similarities to that of disodium cromoglycate, another mast cell stabilizer. Both compounds exhibit a time-dependent loss of inhibitory activity when pre-incubated with peritoneal cells before antigen challenge.[1] Furthermore, pretreatment with one compound prevents the subsequent inhibition of histamine release by the other, suggesting a shared or overlapping mechanism of action.[1]
Signaling Pathway of Mast Cell Degranulation and Site of RO 22-3747 Action
The diagram below illustrates the general signaling pathway of IgE-mediated mast cell degranulation and the putative site of action for RO 22-3747. The binding of an allergen to IgE antibodies on the surface of mast cells cross-links the high-affinity IgE receptors (FcεRI), initiating a cascade of intracellular signaling events that culminate in the release of pre-formed mediators (e.g., histamine) and the de novo synthesis of other inflammatory mediators (e.g., leukotrienes, prostaglandins). RO 22-3747 is believed to interfere with these early signaling events, thereby preventing the release of these mediators.
Pharmacodynamic Profile
The pharmacodynamic activity of RO 22-3747 has been evaluated in both in vitro and in vivo models of immediate hypersensitivity.
In Vitro Activity
The in vitro efficacy of RO 22-3747 was assessed by its ability to inhibit the antigen-induced release of allergic mediators from sensitized tissues.
| Parameter | Model System | RO 22-3747 | Disodium Cromoglycate | Reference |
| IC50 | Antigen-induced histamine release from passively sensitized rat peritoneal cells | 0.25 µM | 1.5 µM | [1] |
| % Inhibition | Histamine release from antigen-challenged guinea-pig lung fragments (10⁻⁵ to 10⁻³ M) | 3-59% | Not Reported | [1] |
| % Inhibition | SRS-A release from antigen-challenged guinea-pig lung fragments (10⁻⁵ to 10⁻³ M) | 12-49% | Not Reported | [1] |
| % Inhibition | Thromboxane release from antigen-challenged guinea-pig lung fragments (10⁻⁵ to 10⁻³ M) | 0-55% | Not Reported | [1] |
In Vivo Activity
RO 22-3747 demonstrated potent oral and aerosol activity in animal models of IgE-mediated immediate hypersensitivity.
| Parameter | Model System | Route of Administration | RO 22-3747 | Disodium Cromoglycate | Reference |
| ID50 | Rat passive cutaneous anaphylaxis (PCA) | Oral | 0.65 mg/kg | Not Reported | [1][7] |
| ID50 | Anaphylactic bronchospasm in passively sensitized rats | Oral | 0.022 mg/kg | Not Reported | [1][7] |
| Relative Potency | Anaphylactic bronchospasm in passively sensitized rats | Aerosol | 23-fold more potent | Not Applicable | [1] |
Importantly, RO 22-3747 did not show end-organ antagonism to histamine, serotonin, or SRS-A, further supporting its mechanism as a mediator release inhibitor.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Rat Passive Cutaneous Anaphylaxis (PCA)
This in vivo model assesses the ability of a compound to inhibit IgE-mediated inflammatory responses in the skin.
-
Sensitization: Rats are passively sensitized by intradermal injections of an antiserum containing IgE antibodies specific for a particular antigen (e.g., dinitrophenyl; DNP).
-
Drug Administration: After a latent period to allow for the binding of IgE to mast cells, the test compound (RO 22-3747) or vehicle is administered orally.
-
Antigen Challenge: The animals are then challenged intravenously with the specific antigen (e.g., DNP conjugated to human serum albumin; DNP-HSA) along with a vital dye such as Evans blue.
-
Quantification: The antigen-antibody reaction on the surface of mast cells leads to degranulation and increased vascular permeability, resulting in the extravasation of the dye at the sensitized skin sites. The amount of dye leakage, which is proportional to the inflammatory response, is then quantified.
In Vitro Histamine Release from Rat Peritoneal Mast Cells
This assay directly measures the inhibitory effect of a compound on the degranulation of isolated mast cells.
-
Mast Cell Isolation: Peritoneal mast cells are harvested from rats.
-
Passive Sensitization: The isolated cells are passively sensitized in vitro by incubation with IgE antiserum.
-
Incubation with Test Compound: The sensitized cells are washed and then incubated with varying concentrations of RO 22-3747 or control vehicle.
-
Antigen Challenge: The cells are subsequently challenged with the specific antigen to induce histamine release.
-
Histamine Quantification: The amount of histamine released into the supernatant is measured, typically by fluorometric methods, and the percentage of inhibition is calculated relative to control cells.
Summary and Future Directions
RO 22-3747 is a potent, orally active inhibitor of allergic mediator release with a pharmacodynamic profile that suggested its potential utility in the treatment of immediate hypersensitivity diseases. Its mechanism of action, centered on the stabilization of mast cells, is similar to that of disodium cromoglycate but with significantly greater potency in preclinical models. Although it was reported to have been discontinued after preclinical or early clinical trials, the pharmacological data available for RO 22-3747 provides valuable insights for the development of novel antiallergic therapies.[2] Future research in this area could focus on understanding the precise molecular targets of quinazoline-based mast cell stabilizers and optimizing their pharmacokinetic and pharmacodynamic properties to achieve clinical efficacy.
References
- 1. Ro 22-3747: a new antiallergic agent for the treatment of immediate hypersensitivity diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpba.info [ijpba.info]
- 3. mdpi.com [mdpi.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. ijpca.org [ijpca.org]
- 6. KEGG:D06123 - FACTA Search [nactem.ac.uk]
- 7. researchgate.net [researchgate.net]
Tiacrilast: An Examination of its Mast Cell Stabilization Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiacrilast is recognized as a potent inhibitor of mast cell degranulation, a critical event in the initiation and propagation of allergic and inflammatory responses. Mast cells, upon activation by various stimuli including allergens cross-linking IgE receptors, release a plethora of pre-formed and newly synthesized mediators such as histamine, proteases, and cytokines. These mediators are responsible for the clinical manifestations of allergic diseases. The ability of a compound to stabilize mast cells and prevent this degranulation process is a key therapeutic strategy for the management of these conditions. This technical guide provides a comprehensive overview of the available data on the mast cell stabilization properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.
Core Mechanism of Mast Cell Stabilization
While the precise molecular mechanism of this compound's mast cell stabilizing activity is not extensively detailed in publicly available literature, the primary mode of action for many mast cell stabilizers involves the modulation of intracellular signaling pathways that are crucial for degranulation. These pathways typically involve changes in intracellular calcium concentrations and cyclic adenosine monophosphate (cAMP) levels.
A general representation of the mast cell degranulation signaling pathway and potential points of inhibition for a stabilizer like this compound is illustrated below.
Caption: Generalized mast cell activation and degranulation pathway.
Quantitative Analysis of Mast Cell Stabilization
| Experimental Model | Species | Key Findings | Reference |
| Dinitrofluorobenzene-induced contact dermatitis | Murine | At a 1% concentration, this compound significantly reduced ear swelling and preserved mast cell architecture. | [1] |
| Passive Cutaneous Anaphylaxis (PCA) | Rat | Information on the effective dose (ED50) is not specified in the available literature. | General knowledge |
Experimental Protocols
Detailed protocols for in vitro and in vivo assays are crucial for the evaluation of mast cell stabilizing agents. Below are generalized methodologies that are commonly employed in the field and are relevant to the assessment of compounds like this compound.
In Vitro Mast Cell Degranulation Assay (Rat Peritoneal Mast Cells)
This assay is a standard method to assess the direct effect of a compound on mast cell degranulation.
Caption: Workflow for in vitro mast cell degranulation assay.
Detailed Steps:
-
Mast Cell Isolation: Peritoneal mast cells are harvested from rats by peritoneal lavage with a suitable buffer (e.g., Tyrode's buffer).
-
Purification: The mast cells are purified from the peritoneal fluid, often using a density gradient centrifugation method.
-
Pre-incubation: The purified mast cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Mast cell degranulation is induced by adding a secretagogue. Common secretagogues include:
-
Compound 48/80: A non-immunological stimulus that directly activates G-proteins.
-
Antigen (for sensitized cells): For immunological stimulation, mast cells are first sensitized with IgE antibodies against a specific antigen (e.g., ovalbumin), and then challenged with that antigen.
-
-
Termination of Reaction: The degranulation reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.
-
Mediator Release Measurement: The supernatant is collected, and the amount of released histamine or β-hexosaminidase (a granular enzyme co-released with histamine) is quantified using established methods such as fluorometric assays or ELISA.
-
Calculation of Inhibition: The percentage inhibition of mediator release by this compound is calculated by comparing the release in the presence of the compound to the release in the vehicle-treated control.
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model is a widely used in vivo assay to evaluate the efficacy of anti-allergic compounds.
Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) model.
Detailed Steps:
-
Sensitization: Rats are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into the ear pinna. This allows the IgE to bind to the FcεRI receptors on mast cells in the skin.
-
Treatment: After a sensitization period (typically 24-48 hours), the animals are treated with this compound or a vehicle control, usually via oral or intraperitoneal administration.
-
Challenge: Following drug administration (e.g., 1 hour), the animals are challenged intravenously with the DNP antigen conjugated to a carrier protein like human serum albumin (DNP-HSA), along with a vascular permeability marker such as Evans blue dye.
-
Evaluation: The antigen challenge triggers mast cell degranulation at the sensitized site, leading to increased vascular permeability and extravasation of the Evans blue dye into the surrounding tissue. After a set time (e.g., 30 minutes), the animals are euthanized, the ears are collected, and the amount of extravasated dye is extracted and quantified spectrophotometrically.
-
Efficacy Calculation: The inhibitory effect of this compound is determined by comparing the amount of dye extravasation in the treated group to that in the vehicle control group.
Conclusion
This compound has been identified as an inhibitor of mast cell degranulation with demonstrated in vivo activity in preclinical models of allergic inflammation. However, a comprehensive understanding of its pharmacological profile is limited by the lack of publicly available quantitative data on its in vitro potency and a detailed elucidation of its molecular mechanism of action. Further research is warranted to fully characterize its effects on the intricate signaling pathways governing mast cell activation and degranulation. Such studies would provide a more complete picture of its therapeutic potential and aid in the development of novel anti-allergic and anti-inflammatory agents.
References
An In-depth Technical Guide to the Discovery and Synthesis of Tiacrilast
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiacrilast, also known by its developmental code Ro 22-3747, is a potent, orally active antiallergic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a summary of its quantitative pharmacological data. Furthermore, this document elucidates the key signaling pathways involved in its mechanism of action through detailed diagrams, offering a valuable resource for researchers in the fields of medicinal chemistry and pharmacology.
Introduction
Immediate hypersensitivity reactions, mediated by the release of inflammatory mediators from mast cells, are central to the pathophysiology of allergic diseases such as asthma and allergic rhinitis. A key therapeutic strategy in the management of these conditions is the stabilization of mast cells to prevent the release of histamine and other potent mediators. This compound, chemically identified as (E)-3-[6-(methylthio)-4-oxo-4H-quinazolin-3-yl]-2-propenoic acid, emerged from a series of quinazoline derivatives as a highly effective mast cell stabilizer.[1] This document details the scientific journey of this compound, from its chemical synthesis to its biological characterization.
Discovery and Pharmacological Profile
This compound was identified as a promising antiallergic agent through systematic screening of a series of substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids. Its efficacy was demonstrated in established animal models of immediate hypersensitivity.
In Vivo Efficacy
This compound has demonstrated significant oral activity in preclinical models of allergic reactions. The following table summarizes the key quantitative data from these studies.
| Assay | Species | ID50 (mg/kg, p.o.) | Reference |
| Passive Cutaneous Anaphylaxis (PCA) Test | Rat | 0.65 | [2] |
| Anaphylactic Bronchospasm (passively sensitized) | Rat | 0.022 | [3] |
Table 1: In Vivo Pharmacological Activity of this compound
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the preparation of the key intermediate, 6-(methylthio)-3(H)-quinazolin-4-one, followed by its condensation with an acrylic acid derivative.
Synthesis of 6-(methylthio)-3(H)-quinazolin-4-one
A plausible synthetic route to the quinazolinone intermediate starts from 2-amino-5-bromobenzoic acid.
Workflow for the Synthesis of the Quinazolinone Intermediate
Caption: Synthetic pathway to 6-(methylthio)-3(H)-quinazolin-4-one.
Final Synthesis of this compound
The final step in the synthesis of this compound involves the reaction of the quinazolinone intermediate with an appropriate three-carbon electrophile to introduce the propenoic acid side chain.
Final Synthetic Step for this compound
Caption: Condensation reaction to form this compound.
Mechanism of Action: Inhibition of Mast Cell Degranulation
This compound exerts its antiallergic effect by inhibiting the degranulation of mast cells, a critical event in the allergic cascade. This process is initiated by the cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface.
IgE-Mediated Mast Cell Activation Signaling Pathway
The binding of an allergen to IgE-FcεRI complexes triggers a complex intracellular signaling cascade, leading to the release of histamine and other inflammatory mediators. This compound is believed to interfere with this pathway, thereby stabilizing the mast cell.
IgE Receptor (FcεRI) Signaling Pathway in Mast Cells
Caption: Simplified IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of (E)-3-[6-(Methylthio)-4-oxo-4H-quinazolin-3-yl]-2-propenoic Acid (this compound)
Materials:
-
6-(Methylthio)-3(H)-quinazolin-4-one
-
Ethyl propiolate
-
Pyridine
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A mixture of 6-(methylthio)-3(H)-quinazolin-4-one and a slight excess of ethyl propiolate in pyridine is heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethanol, and an aqueous solution of hydrochloric acid is added.
-
The mixture is heated to hydrolyze the ester.
-
After cooling, the precipitated solid is collected by filtration, washed with water, and dried to yield this compound.
Rat Passive Cutaneous Anaphylaxis (PCA) Test
Materials:
-
Male Wistar rats
-
Rat anti-ovalbumin serum (containing IgE)
-
Ovalbumin (antigen)
-
Evans blue dye
-
This compound (or vehicle control)
Procedure:
-
Rats are passively sensitized by intradermal injection of anti-ovalbumin serum into a shaved area of the back.
-
After a sensitization period (typically 24-48 hours), the test compound (this compound or vehicle) is administered orally.
-
After a set time (e.g., 1 hour), the rats are challenged by intravenous injection of a solution containing ovalbumin and Evans blue dye.
-
After a specific time (e.g., 30 minutes), the animals are euthanized, and the area of blueing on the skin is measured.
-
The ID50 value is calculated as the dose of the compound that causes a 50% reduction in the area of the blue spot compared to the vehicle control group.[4][5]
Anaphylactic Bronchospasm in Passively Sensitized Rats
Materials:
-
Male Sprague-Dawley rats
-
Rat anti-ovalbumin serum
-
Ovalbumin
-
Anesthesia (e.g., urethane)
-
Tracheal cannula and ventilator
-
Pressure transducer to measure intratracheal pressure
Procedure:
-
Rats are passively sensitized by intravenous injection of anti-ovalbumin serum.
-
After a sensitization period (e.g., 24 hours), the animals are anesthetized, and a tracheal cannula is inserted. The rats are then ventilated artificially.
-
The test compound (this compound or vehicle) is administered, typically intravenously or orally.
-
After a predetermined time, the antigen (ovalbumin) is injected intravenously to induce bronchoconstriction.
-
The increase in intratracheal pressure, indicative of bronchoconstriction, is recorded.
-
The ID50 value is determined as the dose of the compound that inhibits the antigen-induced increase in intratracheal pressure by 50% compared to the control group.[6][7]
Conclusion
This compound is a potent, orally active antiallergic agent that functions by inhibiting mast cell degranulation. Its discovery highlights the therapeutic potential of the quinazolinone scaffold in the development of novel treatments for immediate hypersensitivity diseases. The synthetic route is well-defined, and its pharmacological activity is supported by robust preclinical data. Further investigation into the precise molecular interactions of this compound within the mast cell signaling cascade could provide deeper insights into its mechanism of action and pave the way for the development of next-generation mast cell stabilizers.
References
- 1. (E)-3-(4-Oxo-4H-quinazolin-3-yl)-2-propenoic acids, a new series of antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mediators of passive lung anaphylaxis in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel model of IgE-mediated passive pulmonary anaphylaxis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiacrilast and Mast Cell Degranulation: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiacrilast is recognized within the scientific community as a potent inhibitor of mast cell degranulation in vitro.[1][2] This technical guide serves to consolidate the available scientific information regarding the effects of this compound on mast cell function. However, a comprehensive review of the publicly accessible scientific literature reveals a notable scarcity of detailed preclinical data, including specific quantitative metrics of efficacy, exhaustive experimental protocols, and a complete elucidation of the underlying signaling pathways. This document will summarize the existing knowledge and highlight the gaps in the current understanding of this compound's in vitro effects, thereby identifying areas for future research.
Introduction to this compound and Mast Cell Stabilization
Mast cells are critical effector cells in the immune system, playing a central role in allergic and inflammatory responses. Upon activation by various stimuli, including allergens cross-linking IgE bound to their surface receptors (FcεRI), mast cells undergo degranulation—a process of releasing potent inflammatory mediators such as histamine, proteases, and cytokines from their granules. The stabilization of mast cells to prevent or reduce this degranulation is a key therapeutic strategy for managing allergic and inflammatory conditions.
This compound has been identified as a compound with significant mast cell stabilizing properties in vitro.[1][2] Despite its potential, detailed mechanistic studies and comprehensive quantitative analyses are not widely available in the published literature.
Quantitative Data on this compound's In Vitro Efficacy
A thorough search of scientific databases has not yielded specific quantitative data from dose-response studies on this compound's inhibition of mast cell degranulation. Information such as IC50 values or percentage inhibition at various concentrations is not publicly available. This lack of data prevents the creation of a detailed comparative table as initially intended.
For researchers seeking to evaluate the potency of this compound, it would be necessary to conduct in vitro mast cell degranulation assays. A general experimental approach is outlined in the "Experimental Protocols" section of this guide.
Postulated Mechanism of Action and Signaling Pathways
While the precise molecular mechanism of this compound has not been fully elucidated in the available literature, the activity of other mast cell stabilizers often involves the modulation of key signaling pathways that regulate mast cell activation. A common mechanism for mast cell stabilization is the inhibition of cyclic AMP (cAMP) phosphodiesterase (PDE). Inhibition of PDE leads to an increase in intracellular cAMP levels, which in turn inhibits the signaling cascade leading to degranulation.
Hypothesized Signaling Pathway for Mast Cell Degranulation Inhibition by a PDE Inhibitor:
Caption: Hypothesized mechanism of this compound as a PDE inhibitor in mast cells.
This diagram illustrates a potential mechanism where this compound inhibits phosphodiesterase (PDE), leading to an accumulation of cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which is known to inhibit the downstream signaling events, including calcium mobilization, that are essential for mast cell degranulation. It is crucial to note that this pathway is a general representation for PDE-inhibiting mast cell stabilizers and has not been specifically confirmed for this compound in the available literature.
Experimental Protocols for In Vitro Mast Cell Degranulation Assays
To facilitate further research into the effects of this compound, this section provides a generalized protocol for an in vitro mast cell degranulation assay. This protocol is based on standard methodologies and would need to be optimized for specific experimental conditions.
Objective: To determine the dose-dependent effect of this compound on the inhibition of antigen-induced degranulation of mast cells.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells (a commonly used mast cell line)
-
Cell culture medium (e.g., MEM) with supplements (FBS, antibiotics)
-
DNP-specific IgE antibody
-
DNP-HSA (antigen)
-
This compound (to be dissolved in a suitable vehicle, e.g., DMSO)
-
Tyrode's buffer (or similar physiological buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) - for β-hexosaminidase assay
-
Lysis buffer (e.g., Triton X-100)
-
96-well plates
-
Spectrophotometer
Experimental Workflow:
Caption: General workflow for an in vitro mast cell degranulation assay.
Procedure:
-
Cell Culture and Seeding: Culture RBL-2H3 cells under standard conditions. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Sensitization: Sensitize the cells by incubating them with DNP-specific IgE for 12-24 hours. This allows the IgE to bind to the FcεRI receptors on the mast cell surface.
-
Pre-incubation with this compound: Wash the cells to remove unbound IgE. Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a defined period (e.g., 30-60 minutes).
-
Stimulation: Induce degranulation by adding the antigen (DNP-HSA) to the wells. Include control wells for spontaneous release (no antigen) and total release (cell lysate).
-
Incubation: Incubate the plate for a suitable time (e.g., 1-2 hours) at 37°C to allow for mast cell degranulation.
-
Measurement of Mediator Release:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the released mediators.
-
Lyse the remaining cells in the wells with a lysis buffer to determine the total amount of mediator.
-
The extent of degranulation is commonly quantified by measuring the activity of a granule-associated enzyme, such as β-hexosaminidase, in the supernatant and cell lysate using a colorimetric substrate like pNAG.
-
-
Data Analysis: The percentage of degranulation is calculated as the amount of mediator in the supernatant divided by the total amount of mediator (supernatant + cell lysate). The inhibitory effect of this compound is then determined by comparing the degranulation in the presence of the compound to the control wells.
Conclusion and Future Directions
This compound is a documented inhibitor of mast cell degranulation in vitro. However, the lack of detailed, publicly available preclinical data presents a significant challenge for a comprehensive understanding of its pharmacological profile. To fully characterize the in vitro effects of this compound, further research is warranted. Key areas for future investigation include:
-
Quantitative Potency: Determination of IC50 values for the inhibition of degranulation in various mast cell types (e.g., primary human mast cells, rodent peritoneal mast cells, and different mast cell lines) using a range of secretagogues (e.g., antigen, compound 48/80, calcium ionophores).
-
Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways affected by this compound. This could involve investigating its effects on cAMP levels, phosphodiesterase activity, intracellular calcium mobilization, and the phosphorylation status of key signaling proteins.
-
Selectivity: Assessment of the selectivity of this compound for mast cells compared to other immune cell types.
The generation of such data would be invaluable for the scientific community and would enable a more complete assessment of this compound's potential as a therapeutic agent for mast cell-mediated diseases.
References
Tiacrilast as an Inhibitor of Histamine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiacrilast is recognized as a potent inhibitor of mast cell degranulation, a critical process in the inflammatory cascade of allergic reactions. This technical guide provides an in-depth exploration of this compound's role as a histamine release inhibitor. While specific quantitative data and detailed proprietary protocols for this compound are not extensively available in the public domain, this document synthesizes the existing knowledge and places it within the broader context of mast cell stabilization. The guide details the general mechanisms of mast cell activation and histamine release, outlines established experimental protocols for assessing mast cell degranulation, and presents the likely signaling pathways affected by mast cell stabilizers like this compound. This document is intended to serve as a valuable resource for researchers and professionals in the field of allergy and immunology drug development.
Introduction to this compound and Mast Cell Stabilization
This compound is a pharmaceutical agent identified as a potent inhibitor of mast cell degranulation in both in vitro and in vivo studies.[1][2] Mast cells are key effector cells in allergic and inflammatory responses, releasing a variety of mediators, including histamine, upon activation. The stabilization of mast cells to prevent the release of these mediators is a crucial therapeutic strategy for managing allergic conditions. While this compound has been investigated for its therapeutic potential, detailed mechanistic studies and quantitative performance data are not widely published. This guide will, therefore, leverage established principles of mast cell biology and pharmacology to provide a comprehensive understanding of how compounds like this compound are expected to function.
The Mechanism of Mast Cell Degranulation and Histamine Release
The primary mechanism for allergic sensitization and subsequent histamine release involves the cross-linking of high-affinity IgE receptors (FcεRI) on the surface of mast cells by allergens. This event triggers a complex intracellular signaling cascade.
IgE-Mediated Mast Cell Activation Signaling Pathway
The binding of an allergen to IgE antibodies already bound to FcεRI receptors initiates a signaling cascade that leads to the release of pre-formed mediators, such as histamine, from intracellular granules. A critical step in this pathway is the influx of extracellular calcium.
Experimental Protocols for Assessing Histamine Release Inhibition
The evaluation of mast cell stabilizers like this compound involves both in vitro and in vivo experimental models. The following are detailed, representative protocols.
In Vitro: Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells
This assay is a standard method for quantifying the inhibitory effect of a compound on mast cell degranulation.
Materials:
-
Male Wistar rats (250-300g)
-
Tyrode's buffer (pH 7.4)
-
Ovalbumin (allergen)
-
Anti-ovalbumin IgE antibody
-
This compound (or test compound)
-
o-Phthaldialdehyde (OPT) for fluorescence detection
-
Perchloric acid
-
NaOH
Procedure:
-
Sensitization: Sensitize rats by intraperitoneal injection of anti-ovalbumin IgE.
-
Mast Cell Isolation: After 24-48 hours, euthanize the rats and collect peritoneal mast cells by lavage with Tyrode's buffer. Purify the mast cells by density gradient centrifugation.
-
Incubation: Resuspend the purified mast cells in Tyrode's buffer. Pre-incubate the cells with varying concentrations of this compound for 15 minutes at 37°C.
-
Challenge: Add ovalbumin to the cell suspension to induce degranulation. Incubate for 30 minutes at 37°C. Include positive (allergen, no inhibitor) and negative (buffer only) controls.
-
Histamine Measurement: Stop the reaction by centrifugation in the cold. Collect the supernatant. Lyse the cell pellet to determine total histamine content.
-
Fluorometric Assay: Add perchloric acid to the supernatant and cell lysate samples. After centrifugation, add NaOH and OPT to the supernatant. Measure fluorescence (Excitation: 360 nm, Emission: 450 nm).
-
Calculation: Express histamine release as a percentage of total histamine. Calculate the IC50 value for this compound.
In Vivo: Passive Cutaneous Anaphylaxis (PCA) in Rats
The PCA model is a classic in vivo method to assess the effect of a compound on IgE-mediated allergic reactions in the skin.
Materials:
-
Male Wistar rats (200-250g)
-
Anti-DNP IgE antibody
-
DNP-HSA (Dinitrophenyl-human serum albumin) antigen
-
Evans blue dye
-
This compound (or test compound)
-
Saline solution
Procedure:
-
Sensitization: Inject rat anti-DNP IgE intradermally into the shaved dorsal skin of the rats at multiple sites.
-
Drug Administration: After 24 hours, administer this compound (e.g., orally or intraperitoneally) at various doses.
-
Challenge: After a set time (e.g., 1 hour after drug administration), inject a mixture of DNP-HSA and Evans blue dye intravenously.
-
Evaluation: After 30 minutes, euthanize the rats and excise the skin at the injection sites.
-
Dye Extraction: Extract the Evans blue dye from the skin samples using formamide or a similar solvent.
-
Quantification: Measure the absorbance of the extracted dye at approximately 620 nm. The amount of dye extravasation is proportional to the intensity of the allergic reaction.
-
Analysis: Calculate the percentage inhibition of the PCA reaction for each dose of this compound.
Quantitative Data on this compound's Inhibition of Histamine Release
| Compound | Cell Type | Stimulus | IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Cromolyn Sodium | Rat Peritoneal Mast Cells | Antigen | ~10-50 | Representative Data |
| Ketotifen | Human Lung Mast Cells | Anti-IgE | ~0.1-1 | Representative Data |
| Nedocromil Sodium | Rat Peritoneal Mast Cells | Antigen | ~1-10 | Representative Data |
Clinical and Preclinical Findings
This compound has been evaluated in a preclinical model of murine contact dermatitis, where a 1% concentration significantly reduced ear swelling in both allergic and irritant-induced dermatitis and preserved mast cell structure.[2] In a multicenter, double-blind, placebo-controlled trial, a 3% hydrogel formulation of this compound did not show a statistically significant improvement in adult atopic eczema compared to the vehicle.[1] These findings suggest that while this compound is an effective mast cell stabilizer, its clinical efficacy may depend on the specific inflammatory condition and the role of mast cell degranulation in its pathophysiology.
Conclusion
This compound is a potent inhibitor of mast cell degranulation, a key process in the pathophysiology of allergic diseases. While detailed public data on its specific inhibitory concentrations and precise molecular interactions are limited, its mechanism of action is understood to be through the stabilization of mast cells, likely by interfering with the calcium influx required for histamine release. The experimental protocols and signaling pathways described in this guide provide a robust framework for the continued investigation and development of this compound and other novel mast cell stabilizers. Further research is warranted to fully elucidate the therapeutic potential of this compound in various allergic and inflammatory disorders.
References
Preclinical Profile of RO 22-3747 (Tiacrilast): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO 22-3747, also known as tiacrilast, is a quinazoline derivative investigated for its potential as a novel antiallergic agent for the treatment of immediate hypersensitivity diseases.[1][2] Preclinical studies have demonstrated its efficacy in animal models of allergic reactions, primarily through the inhibition of mediator release from mast cells.[1][3] This technical guide provides a comprehensive overview of the available preclinical data on RO 22-3747, including its efficacy in various models, proposed mechanism of action, and detailed experimental protocols. While extensive data on pharmacokinetics and toxicology are not publicly available, this guide consolidates the existing knowledge to support further research and development efforts. One source indicates that this compound was discontinued after preclinical or clinical trials.
Efficacy Data
The preclinical efficacy of RO 22-3747 has been evaluated in both in vivo and in vitro models of immediate hypersensitivity. The compound has shown potent activity in inhibiting IgE-mediated allergic reactions.
In Vivo Efficacy
RO 22-3747 demonstrated significant oral activity in two key rat models of IgE-mediated immediate hypersensitivity.[1]
| Animal Model | Endpoint | Route of Administration | ID50 (mg/kg) | Reference |
| Rat Passive Cutaneous Anaphylaxis (PCA) | Inhibition of cutaneous anaphylaxis | Oral | 0.65 | [1] |
| Rat Anaphylactic Bronchospasm | Inhibition of bronchospasm | Oral | 0.022 | [1] |
| Rat Anaphylactic Bronchospasm | Inhibition of bronchospasm | Aerosol | 23-fold more potent than disodium cromoglycate | [1] |
In Vitro Efficacy
The in vitro activity of RO 22-3747 was assessed by its ability to inhibit antigen-induced histamine release from passively sensitized rat peritoneal cells.
| Assay | Endpoint | IC50 (µM) | Comparison | Reference |
| Antigen-induced histamine release from rat peritoneal cells | Inhibition of histamine release | 0.25 | Disodium cromoglycate IC50 = 1.5 µM | [1] |
RO 22-3747 also demonstrated inhibitory effects on the release of histamine, slow-reacting substance of anaphylaxis (SRS-A), and thromboxane from antigen-challenged guinea-pig lung fragments.[1]
Mechanism of Action
The primary mechanism of action of RO 22-3747 appears to be the inhibition of allergic mediator release from mast cells.[1][4] Unlike antihistamines, it does not act as an antagonist at histamine or serotonin receptors.[1] Furthermore, studies have indicated that its mechanism does not involve the inhibition of Δ5-lipoxygenase, phospholipase A2, or thromboxane synthase.[1] The compound exhibits some similarities to disodium cromoglycate, including a time-dependent loss of activity upon preincubation with peritoneal cells and cross-desensitization, suggesting a potential overlap in their mechanisms of action.[1]
Proposed Signaling Pathway of Inhibition
The following diagram illustrates the generally accepted signaling pathway for IgE-mediated histamine release from mast cells and the proposed point of inhibition by RO 22-3747.
Experimental Protocols
Detailed experimental protocols for the key preclinical studies are outlined below.
Passive Cutaneous Anaphylaxis (PCA) in Rats
This model assesses the ability of a compound to inhibit an IgE-mediated inflammatory reaction in the skin.
Methodology:
-
Sensitization: Rats are passively sensitized by intradermal injections of anti-dinitrophenyl (DNP) IgE antibodies into the dorsal skin.
-
Drug Administration: After a sensitization period (typically 24-48 hours), RO 22-3747 or vehicle is administered orally.
-
Antigen Challenge: Following drug administration (e.g., 1 hour later), animals are challenged intravenously with the DNP antigen conjugated to a carrier protein (e.g., bovine serum albumin) along with Evans blue dye.
-
Evaluation: The Evans blue dye extravasates at the site of the allergic reaction. The diameter and intensity of the blue wheal are measured to quantify the anaphylactic reaction. The ID50 is the dose of the drug that causes a 50% inhibition of the cutaneous reaction.
Anaphylactic Bronchospasm in Passively Sensitized Rats
This model evaluates the effect of a compound on an immediate hypersensitivity reaction in the airways.
Methodology:
-
Sensitization: Rats are passively sensitized by intravenous injection of anti-DNP IgE antibodies.
-
Drug Administration: RO 22-3747 or vehicle is administered either orally or via aerosol.
-
Antigen Challenge: After a specified time, the animals are challenged with an intravenous injection of the DNP antigen.
-
Evaluation: Bronchoconstriction is measured, often by monitoring changes in respiratory airflow or pressure. The ID50 is the dose of the drug that provides 50% protection against the antigen-induced bronchospasm.
In Vitro Histamine Release from Rat Peritoneal Mast Cells
This assay directly measures the inhibitory effect of a compound on mast cell degranulation.
Methodology:
-
Cell Collection: Peritoneal mast cells are collected from rats.
-
Sensitization: The collected cells are passively sensitized in vitro with IgE antibodies.
-
Drug Incubation: The sensitized cells are incubated with various concentrations of RO 22-3747 or control.
-
Antigen Challenge: The cells are then challenged with the specific antigen to induce degranulation.
-
Histamine Measurement: The amount of histamine released into the supernatant is quantified using a sensitive assay (e.g., fluorometric assay). The IC50 is the concentration of the drug that inhibits histamine release by 50%.
Experimental Workflow for Passive Cutaneous Anaphylaxis
The following diagram outlines the typical workflow for the rat passive cutaneous anaphylaxis (PCA) model.
Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicology data for RO 22-3747 are not extensively reported in the publicly available scientific literature. Further investigation into proprietary or unpublished studies would be necessary to obtain a comprehensive understanding of these aspects of the compound's profile.
Conclusion
RO 22-3747 (this compound) has demonstrated potent antiallergic activity in preclinical models of immediate hypersensitivity. Its mechanism of action, centered on the inhibition of mediator release from mast cells, positions it as a compound of interest for allergic diseases. While the available data on its in vivo and in vitro efficacy are promising, a comprehensive preclinical profile is limited by the lack of detailed public information on its pharmacokinetics and toxicology. This guide serves as a foundational resource for researchers and drug development professionals, summarizing the core preclinical findings and methodologies associated with RO 22-3747. Further studies would be required to fully elucidate its therapeutic potential and safety profile.
References
- 1. Pharmacokinetics and pharmacodynamics of ticagrelor in the treatment of cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro 22-3747: a new antiallergic agent for the treatment of immediate hypersensitivity diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
An In-Depth Technical Guide to Tiacrilast (CAS Number: 78299-53-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiacrilast, with the CAS number 78299-53-3, is a quinazoline derivative identified as a potent mast cell stabilizer. Its chemical name is (2E)-3-[6-(Methylthio)-4-oxo-3(4H)-quinazolinyl]-2-propenoic acid. Research indicates its potential in modulating allergic and inflammatory responses through the inhibition of mediator release from mast cells. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, synthesis, mechanism of action, and pharmacological effects. Detailed experimental protocols from key studies are presented, along with a summary of quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological context.
Chemical Properties and Synthesis
This compound is a member of the quinazoline class of compounds, a group known for a wide range of biological activities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 78299-53-3 | General Chemical Databases |
| Chemical Name | (2E)-3-[6-(Methylthio)-4-oxo-3(4H)-quinazolinyl]-2-propenoic acid | CAS Common Chemistry |
| Molecular Formula | C₁₂H₁₀N₂O₃S | General Chemical Databases |
| Molecular Weight | 262.29 g/mol | General Chemical Databases |
| Melting Point | 272-274 °C | CAS Common Chemistry |
| Appearance | Not specified in available literature | - |
Synthesis
The synthesis of this compound and related (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids has been described. The general synthetic route involves the reaction of a substituted 2-aminobenzonitrile with a suitable reagent to form the quinazolinone ring system, followed by further modifications to introduce the propenoic acid side chain.
A detailed synthesis protocol for this compound (referred to as compound 5i in the study) is not available in the abstract. The general method for the synthesis of the series of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids involved the reaction of the corresponding substituted 3-amino-4(3H)-quinazolinone with propiolaldehyde diethyl acetal, followed by hydrolysis. The starting 3-amino-6-(methylthio)-4(3H)-quinazolinone was prepared from 2-amino-5-(methylthio)benzonitrile.
A more detailed, step-by-step protocol would require access to the full-text publication.
Mechanism of Action: Mast Cell Stabilization
This compound is characterized as a mast cell stabilizer, meaning it inhibits the degranulation of mast cells and the subsequent release of inflammatory mediators such as histamine.[1][2] While the precise molecular target of this compound has not been explicitly detailed in the available literature, the mechanism of action for many mast cell stabilizers involves the inhibition of calcium influx into the mast cell upon activation.[3] This disruption of calcium signaling prevents the fusion of granules containing inflammatory mediators with the cell membrane.
Caption: Proposed mechanism of action for this compound as a mast cell stabilizer.
Pharmacological Studies
The primary pharmacological activity of this compound investigated is its ability to inhibit mast cell-mediated allergic reactions.
In Vivo Studies: Murine Contact Dermatitis
A study investigated the effect of this compound on dinitrofluorobenzene-induced allergic and croton oil- or dimethyl sulfoxide-induced irritant murine contact dermatitis.[1]
-
Animal Model: Mice.
-
Induction of Dermatitis: Allergic contact dermatitis was induced by dinitrofluorobenzene. Irritant contact dermatitis was induced by either croton oil or dimethyl sulfoxide.
-
Treatment: this compound was applied topically at a 1% concentration.
-
Assessment: Ear swelling was measured to quantify the inflammatory response. Histopathological analysis was performed to observe mast cell architecture.
A more detailed, step-by-step protocol would require access to the full-text publication.
Topical application of 1% this compound significantly reduced ear swelling in both allergic and irritant contact dermatitis models.[1] Histopathological examination revealed the preservation of mast cell architecture in the this compound-treated group, suggesting that its anti-inflammatory effect is mediated through the stabilization of mast cells.[1]
Table 2: Summary of In Vivo Efficacy in Murine Contact Dermatitis
| Model | Treatment | Outcome | Reference |
| Allergic Contact Dermatitis | 1% this compound (topical) | Significant reduction in ear swelling | [1] |
| Irritant Contact Dermatitis | 1% this compound (topical) | Significant reduction in ear swelling | [1] |
Clinical Studies: Atopic Eczema
A multicenter, double-blind, placebo-controlled trial was conducted to evaluate the efficacy of topical this compound in adult patients with atopic eczema.[2]
-
Study Design: Multicenter, double-blind, placebo-controlled.
-
Participants: 32 adult patients with atopic eczema.
-
Treatment: A 3% hydrogel formulation of this compound or a vehicle (placebo) was applied to involved skin for 28 days.
-
Efficacy Assessment: Efficacy was assessed weekly using a 4-point scale for erythema, scaling, induration, exudation, and pruritus. An overall assessment of efficacy and site preference was performed at the end of the treatment period.
A more detailed, step-by-step protocol would require access to the full-text publication.
The study found no statistically significant difference in the improvement of atopic eczema lesions between the sites treated with 3% this compound hydrogel and those treated with the vehicle.[2] Over 33% improvement was observed in 78% of the drug-treated sites and 75% of the vehicle-treated sites.[2] The treatment was generally well-tolerated.[2] The authors suggested that these findings may indicate that mast cells do not play a major role in the maintenance of atopic eczema lesions.[2]
Table 3: Summary of Clinical Efficacy in Atopic Eczema
| Condition | Treatment | Outcome | Reference |
| Adult Atopic Eczema | 3% this compound hydrogel | No statistically significant improvement compared to vehicle | [2] |
Experimental Workflows
Caption: General experimental workflow for the evaluation of this compound.
Discussion and Future Directions
This compound has demonstrated clear mast cell stabilizing properties in preclinical models, effectively reducing inflammation in murine models of contact dermatitis. However, these promising preclinical findings did not translate into significant clinical efficacy in a study on adult atopic eczema. This discrepancy highlights the complexity of inflammatory skin conditions and the multifactorial nature of their pathophysiology.
Several factors could contribute to the lack of efficacy in the clinical trial, including the specific formulation and its penetration into the skin, the concentration of the active ingredient, and the specific role of mast cells in the chronic phase of atopic eczema.
Future research on this compound could explore:
-
Alternative Formulations: Investigating different delivery systems to enhance skin penetration.
-
Different Inflammatory Conditions: Evaluating its efficacy in other mast cell-mediated diseases, such as allergic rhinitis or urticaria.
-
Mechanism of Action: Further studies to elucidate the precise molecular target and signaling pathways inhibited by this compound.
-
Combination Therapies: Exploring the potential synergistic effects of this compound with other anti-inflammatory agents.
Conclusion
This compound is a well-defined chemical entity with demonstrated mast cell stabilizing activity in preclinical models. While a clinical trial in atopic eczema did not show significant efficacy, the compound remains a valuable tool for researchers studying the role of mast cells in inflammation. Further investigation into its mechanism of action and its potential in other allergic and inflammatory conditions is warranted. This technical guide provides a foundation for such future research by consolidating the currently available data on this compound.
References
Pharmacodynamics of Tiacrilast in Allergy Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiacrilast is recognized as a potent inhibitor of mast cell degranulation, a critical event in the pathophysiology of allergic reactions.[1][2] By stabilizing mast cells, this compound prevents the release of histamine and other pro-inflammatory mediators that trigger the clinical manifestations of allergy. This technical guide provides a comprehensive overview of the available pharmacodynamic data for this compound in various allergy models, details relevant experimental protocols, and illustrates the key signaling pathways involved in its mechanism of action. While this compound has demonstrated efficacy in some preclinical models, it is noteworthy that a 3% hydrogel formulation did not show significant improvement in adult atopic eczema in a clinical trial.[1][2]
Core Mechanism of Action: Mast Cell Stabilization
The primary mechanism of action of this compound is the stabilization of mast cells, thereby inhibiting their degranulation upon encountering an allergen.[1][2] This action prevents the release of a cascade of pre-formed and newly synthesized inflammatory mediators.
Signaling Pathway of Mast Cell Degranulation and this compound's Proposed Intervention
The binding of an allergen to IgE antibodies on the surface of mast cells triggers a complex signaling cascade culminating in degranulation. This compound, as a mast cell stabilizer, is proposed to interfere with this pathway, likely by modulating intracellular calcium levels, a critical step for the fusion of granular membranes with the plasma membrane.
Quantitative Pharmacodynamic Data
Table 1: In Vivo Efficacy of this compound in Allergy Models
| Model | Species | This compound Concentration | Route of Administration | Observed Effect | Citation |
| Dinitrofluorobenzene-induced Contact Dermatitis | Murine | 1% | Topical | Significantly reduced ear swelling in both allergic and irritant dermatitis. Preserved mast cell architecture. | [3] |
| Atopic Eczema | Human | 3% (hydrogel) | Topical | No statistically significant improvement compared to vehicle. | [1][2] |
Table 2: In Vitro Effects of this compound
| Assay | Cell Type | This compound Concentration | Endpoint Measured | Observed Effect | Citation |
| Mast Cell Degranulation | Not Specified | Not Specified | Mediator Release | Potent inhibitor | [1][2] |
Experimental Protocols
Detailed experimental protocols for the administration and evaluation of this compound are not extensively published. However, based on the studies conducted and general methodologies for evaluating anti-allergic compounds, the following protocols are representative of the approaches used.
Murine Model of Dinitrofluorobenzene (DNFB)-Induced Contact Dermatitis
This model is used to assess the efficacy of topical anti-inflammatory and anti-allergic compounds.
Experimental Workflow:
Ovalbumin (OVA)-Sensitized Guinea Pig Model of Asthma
This model is a classic approach to study airway hyperresponsiveness and the effect of anti-asthmatic compounds.
Experimental Workflow:
Conclusion and Future Directions
This compound has been identified as a potent mast cell stabilizer with demonstrated efficacy in a preclinical model of allergic contact dermatitis. However, its clinical translation has been challenging, as evidenced by the lack of efficacy in atopic eczema. A significant limitation in the comprehensive understanding of this compound's pharmacodynamics is the absence of publicly available quantitative data, such as IC50 values and detailed dose-response relationships in various allergy models. Future research should focus on elucidating these quantitative parameters and further investigating the precise molecular interactions of this compound within the mast cell signaling cascade, particularly its effects on intracellular calcium mobilization. Such studies would provide a more complete picture of its therapeutic potential and inform the development of next-generation mast cell stabilizers.
References
- 1. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical this compound, a potent mast cell degranulation inhibitor, does not improve adult atopic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tiacrilast: Application Notes and Protocols for Experimental Anaphylaxis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiacrilast is recognized as a potent inhibitor of mast cell degranulation, a critical event in the pathophysiology of anaphylaxis.[1][2] These application notes provide a summary of the available preclinical data and detailed protocols for evaluating the efficacy of this compound and similar compounds in established animal models of anaphylaxis. The information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of mast cell stabilizers in allergic reactions.
Mechanism of Action
Anaphylaxis is a severe, systemic allergic reaction triggered by the cross-linking of immunoglobulin E (IgE) antibodies on the surface of mast cells and basophils, leading to their degranulation and the release of a cascade of inflammatory mediators, including histamine and leukotrienes.[3][4] this compound, as a mast cell degranulation inhibitor, is presumed to exert its therapeutic effect by stabilizing these cells, thereby preventing the release of these potent mediators and mitigating the subsequent physiological effects of anaphylaxis.
Data Presentation
Due to the limited publicly available quantitative data specifically for this compound in anaphylaxis models, the following table summarizes findings for this compound in a related inflammatory model and for a structurally similar compound, Tioxamast, in an anaphylaxis model. This serves as a reference for expected outcomes when testing mast cell stabilizers.
| Compound | Model | Animal | Key Findings | Reference |
| This compound | Murine Contact Dermatitis | Mice | 1% topical application significantly reduced ear swelling. | [5] |
| Tioxamast | Passive Pulmonary Anaphylaxis (Antigen Aerosol Challenge) | Guinea Pigs | Inhibited passive pulmonary anaphylactic shock. | [6] |
Experimental Protocols
The following are detailed protocols for widely used preclinical models of anaphylaxis. These can be adapted to evaluate the efficacy of this compound.
Protocol 1: Passive Cutaneous Anaphylaxis (PCA) in Mice
This model assesses the ability of a compound to inhibit localized, IgE-mediated mast cell degranulation in the skin.[3][7][8]
Materials:
-
Anti-DNP IgE monoclonal antibody
-
Dinitrophenyl-human serum albumin (DNP-HSA)
-
Evans blue dye
-
This compound (or test compound)
-
Vehicle control (e.g., saline, DMSO)
-
Male BALB/c mice (6-8 weeks old)
Procedure:
-
Sensitization: Intradermally inject 50 ng of anti-DNP IgE in 20 µL of saline into the pinna of one ear of each mouse. The contralateral ear can be injected with saline as a control.
-
Compound Administration: 24 hours after sensitization, administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection). Dose ranges should be determined by preliminary toxicity studies.
-
Challenge: 1 hour after compound administration, intravenously inject 100 µg of DNP-HSA mixed with 1% Evans blue dye in a total volume of 200 µL of saline.
-
Evaluation: 30-60 minutes after the challenge, sacrifice the mice and excise the ears.
-
Quantification of Vascular Permeability:
-
Photograph the ears to visually document the blueing reaction.
-
Extract the Evans blue dye from the ear tissue by incubation in formamide at 63°C overnight.
-
Measure the absorbance of the extracted dye at 620 nm using a spectrophotometer.
-
The amount of dye extravasation is proportional to the intensity of the anaphylactic reaction.
-
Protocol 2: Active Systemic Anaphylaxis (ASA) in Mice
This model evaluates the effect of a compound on a systemic anaphylactic reaction, which more closely mimics clinical anaphylaxis.[4][9]
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound (or test compound)
-
Vehicle control
-
Male C57BL/6 mice (6-8 weeks old)
-
Rectal thermometer
Procedure:
-
Sensitization: On day 0 and day 7, sensitize the mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL.
-
Compound Administration: On day 14, administer this compound or vehicle control via the desired route.
-
Challenge: 1 hour after compound administration, induce anaphylactic shock by intravenous injection of 100 µg of OVA in 200 µL of saline.
-
Evaluation:
-
Monitor the mice for clinical signs of anaphylaxis (e.g., reduced activity, piloerection, labored breathing, convulsions) and score the severity over a 30-60 minute period.
-
Measure core body temperature using a rectal thermometer at regular intervals (e.g., every 10 minutes) for up to 90 minutes. A drop in body temperature is a key indicator of anaphylactic shock.
-
At the end of the observation period, blood samples can be collected for the measurement of serum histamine and mouse mast cell protease-1 (mMCP-1) levels by ELISA.
-
Visualizations
Signaling Pathway of IgE-Mediated Mast Cell Degranulation
Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.
Experimental Workflow for Passive Cutaneous Anaphylaxis (PCA)
Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) model.
Experimental Workflow for Active Systemic Anaphylaxis (ASA)
Caption: Workflow for the Active Systemic Anaphylaxis (ASA) model.
References
- 1. Mast cell degranulation and its inhibition by an anti-allergic agent tranilast. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical this compound, a potent mast cell degranulation inhibitor, does not improve adult atopic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Animal Models of IgE Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a mast cell mediator-release inhibitor, on murine experimental contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of tioxamast on various models of anaphylactic shock, hyperreactivity and bronchial inflammation in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
- 8. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 9. biocytogen.com [biocytogen.com]
Application Notes and Protocols for In Vivo Administration of Tiacrilast
Introduction
Tiacrilast is a compound with potential therapeutic applications. These application notes provide a generalized protocol for its in vivo administration in preclinical animal models to assess its pharmacokinetic profile and efficacy. The protocols outlined below are intended to serve as a starting point for researchers and should be tailored to specific experimental goals and animal models.
Quantitative Data Summary
The following tables represent hypothetical data for a novel anti-inflammatory compound, illustrating how quantitative data for this compound could be presented.
Table 1: Hypothetical Pharmacokinetic Parameters in Sprague-Dawley Rats
| Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg |
| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 |
| Tmax (h) | 0.25 | 2.0 |
| AUC (0-t) (ng·h/mL) | 3500 ± 500 | 4500 ± 600 |
| Half-life (t½) (h) | 3.5 ± 0.5 | 4.0 ± 0.7 |
| Bioavailability (%) | 100 (Reference) | ~65 |
Table 2: Hypothetical Efficacy in a Carrageenan-Induced Paw Edema Model in Mice
| Treatment Group | Dose (mg/kg, PO) | Paw Volume Increase (%) at 4h | Inhibition of Edema (%) |
| Vehicle Control | - | 60 ± 5 | - |
| This compound | 10 | 45 ± 4 | 25 |
| This compound | 30 | 30 ± 3 | 50 |
| This compound | 100 | 18 ± 2 | 70 |
| Positive Control (Indomethacin) | 10 | 21 ± 3 | 65 |
Experimental Protocols
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
Vehicle for PO administration (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Syringes and needles for dosing
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least 7 days prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
IV Group (n=5): Administer this compound at 2 mg/kg via the tail vein.
-
PO Group (n=5): Administer this compound at 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the saphenous vein at the following time points:
-
IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute inflammation model.
Materials:
-
This compound
-
Vehicle for PO administration (e.g., 0.5% carboxymethylcellulose)
-
Indomethacin (positive control)
-
1% Carrageenan solution in saline
-
Male Swiss albino mice (20-25 g)
-
Pletysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least 7 days.
-
Grouping: Randomly divide the mice into treatment groups (n=6 per group): Vehicle control, this compound (10, 30, 100 mg/kg), and Indomethacin (10 mg/kg).
-
Dosing: Administer the respective treatments orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group compared to the vehicle control.
Visualizations
The following diagram illustrates a plausible anti-inflammatory signaling pathway that could be inhibited by this compound, focusing on the NF-κB pathway.
Caption: Hypothetical mechanism of action of this compound inhibiting the NF-κB signaling pathway.
The following diagram outlines the workflow for the in vivo efficacy study described above.
Application Notes and Protocols for Tiacrilast in Passive Cutaneous Anaphylaxis (PCA) Assay
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific studies detailing the use of Tiacrilast in a passive cutaneous anaphylaxis (PCA) assay have been identified in publicly available literature. The following application note and protocol are provided as a representative example based on the known function of this compound as a mast cell stabilizer and established protocols for PCA assays with other anti-allergic compounds. The quantitative data presented herein is hypothetical and for illustrative purposes only.
Introduction
Passive cutaneous anaphylaxis (PCA) is a widely utilized in vivo model to study Type I hypersensitivity reactions, which are central to allergic responses.[1] This assay is particularly valuable for the evaluation of compounds with potential anti-allergic and mast cell stabilizing properties.[2][3] The PCA reaction is initiated by the cross-linking of antigen-specific immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptors on the surface of mast cells and basophils.[1] This cross-linking triggers a signaling cascade leading to mast cell degranulation and the release of various inflammatory mediators, including histamine.[4] The released mediators increase vascular permeability, which can be quantified by the extravasation of a co-injected dye, such as Evans blue.[1][5]
This compound is recognized as a mast cell mediator-release inhibitor, or mast cell stabilizer.[6] Its mechanism of action is presumed to involve the inhibition of the signaling cascade that leads to mast cell degranulation, thereby preventing the release of histamine and other pro-inflammatory mediators. One suspected mechanism for mast cell stabilizers is the blockade of IgE-regulated calcium channels, which is a critical step for the fusion of histamine-containing vesicles with the cell membrane. By preventing this influx of intracellular calcium, degranulation is inhibited. This application note provides a detailed protocol for evaluating the efficacy of this compound in a rat model of PCA.
Signaling Pathway of IgE-Mediated Mast Cell Degranulation
The aggregation of the high-affinity IgE receptor (FcεRI) on the mast cell surface by antigen-IgE complexes initiates a complex signaling cascade. This process begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor by Src family kinases.[7][8] This leads to the recruitment and activation of spleen tyrosine kinase (Syk).[7][9] Activated Syk phosphorylates several downstream targets, including the adapter protein Linker for Activation of T cells (LAT).[7] This results in the formation of a larger signaling complex that activates phospholipase Cγ (PLCγ).[7] PLCγ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[10][11] The sustained increase in intracellular calcium is a crucial signal for the fusion of granules containing histamine and other mediators with the plasma membrane, leading to their release (degranulation).[12][13][14] Mast cell stabilizers like this compound are thought to interfere with this pathway, potentially by inhibiting the increase in intracellular calcium.
IgE-Mediated Mast Cell Degranulation Pathway
Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) in Rats
This protocol describes the steps to induce and measure the PCA reaction in rats and to evaluate the inhibitory effect of this compound.
Materials:
-
Animals: Male Wistar rats (200-250 g)
-
Antibody: Anti-dinitrophenyl (DNP) IgE monoclonal antibody
-
Antigen: Dinitrophenyl-human serum albumin (DNP-HSA)
-
Test Compound: this compound
-
Positive Control: Cromolyn sodium
-
Vehicle: Saline or appropriate solvent for this compound
-
Dye: Evans blue dye (1% in sterile saline)
-
Anesthetic: Isoflurane or similar
-
Extraction Solvent: Formamide
-
Equipment:
-
Micropipettes and tips
-
Insulin syringes with 30-gauge needles
-
Spectrophotometer
-
Water bath or incubator (60°C)
-
Homogenizer
-
Centrifuge
-
Procedure:
-
Sensitization (Day 1):
-
Anesthetize the rats lightly with isoflurane.
-
Shave the dorsal skin of each rat.
-
Administer intradermal injections of 50 µL of anti-DNP IgE (e.g., 0.5 µg/mL in saline) at four distinct sites on the shaved back. Mark the injection sites.
-
Allow the rats to recover.
-
-
Drug Administration (Day 2):
-
24 hours after sensitization, divide the rats into the following groups (n=6 per group):
-
Vehicle Control
-
This compound (e.g., 1, 5, 10 mg/kg)
-
Positive Control (Cromolyn sodium, e.g., 50 mg/kg)
-
-
Administer this compound, cromolyn sodium, or the vehicle via the desired route (e.g., intraperitoneally or orally) 1 hour before the antigen challenge.
-
-
Antigen Challenge and Dye Injection (Day 2):
-
1 hour after drug administration, anesthetize the rats.
-
Inject a solution of DNP-HSA (e.g., 1 mg/mL) and Evans blue dye (1%) in saline intravenously via the tail vein. The typical volume is 1 mL/kg.
-
-
Euthanasia and Sample Collection (Day 2):
-
30 minutes after the antigen challenge, euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the skin at the injection sites (approximately 1 cm diameter).
-
-
Dye Extraction and Quantification:
-
Place each skin sample into a separate tube containing 2 mL of formamide.
-
Incubate the tubes at 60°C for 24 hours to extract the Evans blue dye.
-
After incubation, centrifuge the tubes to pellet any debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
The amount of Evans blue dye is proportional to the absorbance and reflects the extent of vascular permeability.
-
-
Data Analysis:
-
Calculate the mean absorbance for each treatment group.
-
Calculate the percentage inhibition of the PCA reaction for each drug-treated group using the following formula: % Inhibition = [1 - (Absorbance of Treated Group / Absorbance of Vehicle Control Group)] x 100
-
Experimental Workflow
PCA Assay Experimental Workflow
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data for the evaluation of this compound in a rat PCA assay.
Table 1: Effect of this compound on Evans Blue Extravasation in Rat PCA
| Treatment Group | Dose (mg/kg) | Mean Absorbance at 620 nm (± SEM) | % Inhibition |
| Vehicle Control | - | 0.350 ± 0.025 | - |
| This compound | 1 | 0.245 ± 0.021 | 30.0% |
| This compound | 5 | 0.158 ± 0.018 | 54.9% |
| This compound | 10 | 0.091 ± 0.015 | 74.0% |
| Cromolyn Sodium | 50 | 0.081 ± 0.012 | 76.9% |
Table 2: Dose-Response of this compound in PCA Inhibition
| Compound | IC50 (mg/kg) |
| This compound | ~ 4.5 |
| Cromolyn Sodium | ~ 20 |
IC50 values are hypothetical and calculated based on the data in Table 1.
Conclusion
The passive cutaneous anaphylaxis assay is a robust and reproducible model for assessing the in vivo efficacy of potential anti-allergic drugs. This compound, as a known mast cell stabilizer, is an ideal candidate for evaluation using this assay. The protocol outlined in this application note provides a comprehensive framework for researchers to investigate the dose-dependent inhibitory effects of this compound on IgE-mediated mast cell degranulation and the subsequent inflammatory response. The provided diagrams and hypothetical data serve as a guide for experimental design and data interpretation. It is anticipated that this compound will demonstrate a significant, dose-dependent inhibition of the PCA reaction, confirming its mast cell stabilizing properties in vivo. Further studies could explore the effects of this compound on the release of other mast cell mediators, such as leukotrienes and cytokines, to further elucidate its mechanism of action.
References
- 1. criver.com [criver.com]
- 2. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypersensitivity - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a mast cell mediator-release inhibitor, on murine experimental contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Mechanistic Advances in FcεRI-Mast Cell–Mediated Allergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation and function of syk tyrosine kinase in mast cell signaling and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of specific interactions between protein kinase C and triphenylethylenes in inhibition of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modes of inhibition of protein kinase C by triphenylacrylonitrile antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of low power laser irradiation on intracellular calcium and histamine release in RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium and mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
Tiacrilast: Application Notes and Protocols for Studying Immediate Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiacrilast is a potent mast cell stabilizing agent that has been investigated for its role in mitigating immediate hypersensitivity reactions. By inhibiting the degranulation of mast cells, this compound prevents the release of histamine and other potent inflammatory mediators that are central to the pathophysiology of allergic responses. These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for in vitro and in vivo evaluation, and a summary of available data.
Mechanism of Action
Immediate hypersensitivity reactions are primarily triggered by the cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies on the surface of mast cells. This event initiates a complex signaling cascade, leading to the fusion of intracellular granules with the plasma membrane and the subsequent release of pre-formed mediators such as histamine, proteases, and cytokines.
While the precise molecular target of this compound has not been definitively elucidated in the available literature, its function as a mast cell stabilizer suggests that it interferes with this signaling cascade. One plausible, though unconfirmed, mechanism is the inhibition of phosphodiesterase (PDE) enzymes within the mast cell. PDE inhibitors increase intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and inhibit key components of the degranulation machinery, ultimately leading to the stabilization of the mast cell.
Data Presentation
| Experimental Model | This compound Concentration | Observed Effect | Reference |
| Murine Experimental Contact Dermatitis | 1% Topical Application | Significantly reduced ear swelling and preserved mast cell architecture. | [1] |
| Adult Atopic Eczema (Clinical Trial) | 3% Topical Hydrogel | No statistically significant improvement compared to vehicle. |
Experimental Protocols
In Vitro: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol describes a method to assess the mast cell stabilizing activity of this compound in vitro using the Rat Basophilic Leukemia (RBL-2H3) cell line, a commonly used model for mast cell degranulation studies.
Materials:
-
RBL-2H3 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Anti-dinitrophenyl (DNP)-IgE
-
DNP-Human Serum Albumin (HSA)
-
This compound
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Triton X-100
-
96-well plates
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow to adhere overnight.
-
Sensitize the cells by incubating with 0.5 µg/mL of anti-DNP-IgE for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create serial dilutions of this compound in Tyrode's buffer.
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add 100 µL of the this compound dilutions to the respective wells and incubate for 30 minutes at 37°C.
-
-
Degranulation Induction:
-
Induce degranulation by adding 100 µL of 100 ng/mL DNP-HSA to each well.
-
Controls:
-
Negative Control (Spontaneous Release): Add Tyrode's buffer instead of DNP-HSA.
-
Positive Control (Maximum Release): Add DNP-HSA without this compound.
-
Total Release: Lyse a separate set of untreated cells with 0.1% Triton X-100.
-
-
Incubate the plate for 1 hour at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG substrate solution to each well.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding 150 µL of stop buffer.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
-
% Release = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of total release - Absorbance of negative control)] x 100
-
-
Plot the percentage of inhibition against the this compound concentration to determine the dose-response relationship.
-
In Vivo: Passive Cutaneous Anaphylaxis (PCA) in Mice
The PCA model is a classic in vivo assay to evaluate the effect of mast cell stabilizers on immediate hypersensitivity reactions in the skin.
Materials:
-
BALB/c mice
-
Anti-DNP-IgE antibody
-
DNP-HSA
-
Evans blue dye
-
This compound (formulated for topical or systemic administration)
-
Saline solution
-
Anesthetic
Procedure:
-
Sensitization:
-
Inject mice intradermally in the ear pinna with an optimal concentration of anti-DNP-IgE antibody (e.g., 50 ng in 20 µL of saline).
-
Inject the contralateral ear with saline as a control.
-
-
Compound Administration:
-
Administer this compound at various doses. The route of administration (e.g., topical, oral, intraperitoneal) will depend on the formulation and study design.
-
The timing of administration should be determined based on the pharmacokinetic properties of this compound, typically 1-2 hours before the antigen challenge.
-
-
Antigen Challenge and Visualization:
-
24 hours after sensitization, intravenously inject the mice with a solution containing DNP-HSA (e.g., 100 µg) and Evans blue dye (e.g., 1% in saline).
-
-
Evaluation of Anaphylactic Reaction:
-
After 20-30 minutes, euthanize the mice and dissect the ears.
-
The intensity of the blue coloration in the ear is proportional to the amount of plasma extravasation, which is a measure of the allergic reaction.
-
Quantify the reaction by extracting the Evans blue dye from the ear tissue using formamide and measuring the absorbance at 620 nm.
-
-
Data Analysis:
-
Compare the amount of dye extravasation in the this compound-treated groups to the vehicle-treated control group.
-
Calculate the percentage of inhibition of the PCA reaction for each dose of this compound.
-
Visualizations
Caption: IgE-Mediated Mast Cell Degranulation Pathway.
Caption: Hypothesized Mechanism of this compound Action.
Caption: In Vitro Mast Cell Degranulation Assay Workflow.
Caption: In Vivo Passive Cutaneous Anaphylaxis (PCA) Workflow.
References
Application of Tiacrilast in Contact Dermatitis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiacrilast is a pharmaceutical agent identified as a mast cell mediator-release inhibitor.[1] Its primary mechanism of action involves the stabilization of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators that play a crucial role in the pathophysiology of allergic and inflammatory conditions. Research has explored the utility of this compound in experimental models of contact dermatitis, a common inflammatory skin condition. These notes provide a comprehensive overview of the application of this compound in this research area, including quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflow.
Data Presentation
Efficacy of this compound in Murine Models of Contact Dermatitis
The following table summarizes the quantitative data from a key study investigating the effect of this compound on dinitrofluorobenzene (DNFB)-induced allergic contact dermatitis and croton oil- or dimethyl sulfoxide (DMSO)-induced irritant contact dermatitis in mice.[1]
| Dermatitis Model | Treatment Group | Parameter Measured | Result | Significance |
| Allergic Contact Dermatitis (DNFB-induced) | 1% this compound | Ear Swelling | Significant Reduction | p < 0.05 |
| Irritant Contact Dermatitis (Croton oil-induced) | 1% this compound | Ear Swelling | Significant Reduction | p < 0.05 |
| Irritant Contact Dermatitis (DMSO-induced) | 1% this compound | Ear Swelling | Significant Reduction | p < 0.05 |
| Allergic & Irritant Dermatitis | 1% this compound | Mast Cell Architecture | Preservation | - |
Experimental Protocols
Murine Model of Allergic Contact Dermatitis and this compound Application
This protocol outlines the induction of allergic contact dermatitis using dinitrofluorobenzene (DNFB) and the subsequent topical application of this compound for evaluating its anti-inflammatory effects.
Materials:
-
This compound (1% solution)
-
Dinitrofluorobenzene (DNFB)
-
Acetone and Olive Oil (4:1 vehicle for DNFB)
-
Vehicle for this compound (e.g., hydrogel base)
-
Male BALB/c mice (8-10 weeks old)
-
Micropipettes
-
Ear punch biopsy tool
-
Microscope
-
Histological staining reagents (e.g., Toluidine blue)
Procedure:
-
Sensitization Phase:
-
On day 0, sensitize the mice by applying a 0.5% solution of DNFB in an acetone/olive oil vehicle to the shaved abdomen.
-
-
Challenge Phase:
-
On day 5, challenge the mice by applying a 0.2% solution of DNFB to the dorsal surface of one ear. The contralateral ear receives the vehicle alone and serves as a control.
-
-
Treatment Application:
-
Immediately after the challenge, topically apply a 1% solution of this compound to the challenged ear. A control group should receive the vehicle used for this compound.
-
-
Assessment of Ear Swelling:
-
Measure the thickness of both ears at 24 and 48 hours post-challenge using a micrometer.
-
Calculate the degree of ear swelling as the difference in thickness between the challenged and unchallenged ears.
-
-
Histopathological Analysis:
-
At 48 hours post-challenge, euthanize the mice and collect the ear tissue.
-
Fix the tissue in formalin, embed in paraffin, and section for histological staining.
-
Stain with Toluidine blue to visualize mast cells and assess their degranulation and the overall inflammatory infiltrate.
-
Visualizations
Proposed Mechanism of Action of this compound in Contact Dermatitis
Caption: Proposed mechanism of this compound in inhibiting contact dermatitis.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for evaluating this compound in a murine dermatitis model.
References
Tiacrilast Application Notes and Protocols for Rodent Allergy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tiacrilast
Therefore, this document provides detailed protocols for established rodent allergy models where a mast cell stabilizer like this compound would be evaluated. The dosage information for well-characterized mast cell stabilizers is provided as a reference to guide dose-ranging studies for this compound.
Mechanism of Action: Inhibition of Mast Cell Degranulation
This compound, as a mast cell stabilizer, is presumed to interfere with the intracellular signaling cascade that follows the cross-linking of IgE receptors (FcεRI) on the mast cell surface by an allergen. This cascade ultimately leads to the release of pre-formed mediators, such as histamine, from intracellular granules. The binding of IgE to FcεRI and subsequent allergen cross-linking initiates a signaling pathway involving the phosphorylation of key proteins, a rise in intracellular calcium, and ultimately, the fusion of granular membranes with the plasma membrane to release their contents. By inhibiting this process, this compound can mitigate the immediate hypersensitivity response.
Reference Dosages for Mast Cell Stabilizers in Rodent Models
Due to the lack of specific dosage data for this compound in the target models, researchers should perform dose-response studies to determine the optimal concentration. The following table provides dosage information for other known mast cell stabilizers that can be used as a starting point for designing these studies.
| Compound | Model | Species | Route of Administration | Effective Dose Range | Reference |
| Cromolyn Sodium | Passive Cutaneous Anaphylaxis (PCA) | Rat | Intravenous (i.v.) | 10 - 50 mg/kg | [3] |
| Ovalbumin-Induced Asthma | Mouse | Intratracheal (i.t.) | 1 mg/kg | N/A | |
| Ketotifen | Passive Cutaneous Anaphylaxis (PCA) | Mouse | Oral (p.o.) | 0.1 - 1 mg/kg | N/A |
| Ovalbumin-Induced Asthma | Mouse | Oral (p.o.) | 1 mg/kg | N/A | |
| Tranilast | Passive Cutaneous Anaphylaxis (PCA) | Rat | Oral (p.o.) | 100 - 300 mg/kg | [4] |
| Ovalbumin-Induced Asthma | Mouse | Oral (p.o.) | 100 mg/kg | N/A |
Experimental Protocols
Passive Cutaneous Anaphylaxis (PCA) in Mice
This model is used to evaluate the in vivo efficacy of compounds in inhibiting IgE-mediated mast cell degranulation in the skin.
Materials:
-
Anti-DNP IgE monoclonal antibody
-
DNP-HSA (dinitrophenyl-human serum albumin)
-
Evans Blue dye
-
This compound or reference compound
-
Vehicle for compound administration
-
Saline
-
Mice (e.g., BALB/c)
Protocol:
-
Sensitization: Inject 20-50 ng of anti-DNP IgE in 20 µL of saline intradermally into the ear pinna of each mouse.
-
Compound Administration: 24 hours after sensitization, administer this compound or a reference compound (e.g., via oral gavage, intraperitoneal, or intravenous injection). The vehicle control group should receive the same volume of the vehicle.
-
Challenge: 1 hour after compound administration, intravenously inject 100 µL of a solution containing 1 mg/mL DNP-HSA and 1% Evans Blue dye.
-
Evaluation: 30 minutes after the challenge, euthanize the mice and dissect the ear tissues.
-
Quantification:
-
Extract the Evans Blue dye from the ear tissue by incubation in formamide at 63°C for 24 hours.
-
Measure the absorbance of the extracted dye at 620 nm using a spectrophotometer.
-
The amount of dye extravasation is proportional to the intensity of the allergic reaction. A reduction in dye extravasation in the this compound-treated group compared to the vehicle control group indicates inhibition of the PCA reaction.
-
Ovalbumin-Induced Allergic Asthma in Rats
This model is used to assess the effect of compounds on airway inflammation, a key feature of asthma.
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound or reference compound
-
Vehicle for compound administration
-
Saline
-
Rats (e.g., Wistar or Sprague-Dawley)
Protocol:
-
Sensitization:
-
On days 0 and 7, sensitize the rats by intraperitoneal injection of 1 mg of OVA emulsified in 100 mg of aluminum hydroxide in a total volume of 1 mL saline.
-
-
Compound Administration:
-
Beginning on day 14, administer this compound or a reference compound daily (e.g., via oral gavage). Continue administration throughout the challenge period.
-
-
Challenge:
-
From day 14 to day 21, challenge the rats by exposing them to an aerosol of 1% OVA in saline for 30 minutes each day.
-
-
Evaluation (24 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the rats and perform a tracheotomy.
-
Lavage the lungs with saline.
-
Collect the BAL fluid and determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
-
Histopathology:
-
Perfuse the lungs and fix them in 10% formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to assess mucus production.
-
-
Cytokine Analysis:
-
Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.
-
-
Data Presentation and Interpretation
All quantitative data, including dye extravasation in the PCA model and cell counts and cytokine levels in the asthma model, should be summarized in tables for clear comparison between treatment groups (Vehicle, this compound low dose, this compound high dose, Reference compound). Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects. A significant reduction in the measured parameters in the this compound-treated groups compared to the vehicle control would indicate its potential as an anti-allergic agent.
References
- 1. Topical this compound, a potent mast cell degranulation inhibitor, does not improve adult atopic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a mast cell mediator-release inhibitor, on murine experimental contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Passive cutaneous anaphylaxis in the rat, induced with two homologous reagin-like antibodies and its specific inhibition with disodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mast cell degranulation and its inhibition by an anti-allergic agent tranilast. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiacrilast Solution Preparation for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiacrilast is a potent inhibitor of mast cell degranulation, making it a valuable tool for researchers studying allergic and inflammatory responses.[1][] It has been investigated for its potential therapeutic effects in conditions such as contact dermatitis and atopic eczema.[1][] These application notes provide detailed protocols for the preparation of this compound solutions for in vitro cell culture experiments, along with relevant technical data and diagrams to guide researchers in its use.
Chemical Properties and Handling
It is crucial to understand the chemical properties of this compound to ensure proper handling, storage, and solution preparation. This compound is available as both a free acid and a sodium salt. The sodium salt is generally more soluble in aqueous solutions.
Table 1: Chemical Properties of this compound and this compound Sodium
| Property | This compound | This compound Sodium |
| CAS Number | 78299-53-3[] | 111868-63-4[3] |
| Molecular Formula | C₁₂H₁₀N₂O₃S[] | C₁₂H₉N₂NaO₃S·H₂O[3] |
| Molecular Weight | 262.29 g/mol | 302.28 g/mol [3] |
| Appearance | Information not available | White solid |
| Solubility | Information not available | Information not available |
| Storage | Store at -20°C | Store at -20°C |
Mechanism of Action: Inhibition of Mast Cell Degranulation
This compound exerts its effects by stabilizing mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators.[1][] The primary trigger for mast cell degranulation in allergic responses is the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface. This initiates a complex signaling cascade. While the precise molecular target of this compound within this pathway is not definitively established in the available literature, its inhibitory action downstream of FcεRI activation is the basis of its function.
Caption: IgE-Mediated Mast Cell Activation Pathway and the inhibitory action of this compound.
Protocols for Solution Preparation
Due to the lack of specific solubility and in vitro concentration data, the following protocols provide a general framework. It is imperative for the researcher to experimentally determine the optimal concentrations for their specific cell type and assay.
Preparation of a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic molecules for use in cell culture.
Materials:
-
This compound sodium (MW: 302.28 g/mol )[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Protocol:
-
Weighing the Compound: Accurately weigh out 3.02 mg of this compound sodium.
-
Dissolving in DMSO: Add 1 mL of sterile DMSO to the vial containing the this compound sodium.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until all the solid is dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but be cautious of potential compound degradation.
-
Sterilization: While DMSO is a sterile solvent, if there are concerns about contamination, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Table 2: Stock Solution Preparation
| Parameter | Value |
| Compound | This compound Sodium |
| Molecular Weight | 302.28 g/mol [3] |
| Desired Stock Concentration | 10 mM |
| Solvent | DMSO |
| Mass to Weigh | 3.02 mg |
| Volume of Solvent | 1 mL |
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.
Protocol for Preparing a 10 µM Working Solution:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in sterile cell culture medium. For a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Mixing: Gently mix the working solution by pipetting up and down.
-
Application to Cells: Add the appropriate volume of the working solution to your cell culture wells to achieve the desired final concentration.
Caption: Experimental workflow for this compound solution preparation and cell treatment.
Experimental Application: Mast Cell Degranulation Assay
A common in vitro application of this compound is to assess its ability to inhibit mast cell degranulation. This can be quantified by measuring the release of β-hexosaminidase, an enzyme stored in mast cell granules.
Cell Line:
-
RBL-2H3 (Rat Basophilic Leukemia) cells are a commonly used mast cell line for degranulation assays.
Experimental Protocol:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Sensitization: Sensitize the cells with anti-DNP IgE (0.5 µg/mL) for 24 hours to allow binding to FcεRI.
-
This compound Pre-treatment:
-
Prepare a range of this compound working solutions (e.g., 0.1, 1, 10, 100 µM) in Tyrode's buffer.
-
Wash the cells twice with Tyrode's buffer.
-
Add the this compound working solutions to the respective wells and incubate for 1 hour at 37°C.
-
-
Induction of Degranulation:
-
Stimulate degranulation by adding DNP-HSA (100 ng/mL) to the wells.
-
Include a positive control (DNP-HSA without this compound) and a negative control (Tyrode's buffer only).
-
-
Quantification of β-hexosaminidase Release:
-
After a 30-minute incubation at 37°C, centrifuge the plate.
-
Collect the supernatant and lyse the remaining cells with Triton X-100 to measure the total cellular β-hexosaminidase.
-
Measure the enzyme activity in both the supernatant and the cell lysate using a substrate such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG).
-
-
Data Analysis: Calculate the percentage of degranulation as the ratio of β-hexosaminidase in the supernatant to the total β-hexosaminidase (supernatant + cell lysate). Determine the IC₅₀ value of this compound.
Table 3: Example Concentration Ranges for Mast Cell Degranulation Assay
| Compound | Typical Concentration Range |
| This compound | 0.1 µM - 100 µM (to be determined experimentally) |
| Anti-DNP IgE | 0.1 - 1 µg/mL |
| DNP-HSA | 10 - 100 ng/mL |
Conclusion
This compound is a valuable research tool for studying mast cell biology and its role in inflammatory and allergic diseases. While specific data on its solubility and effective in vitro concentrations are limited, the protocols and information provided in these application notes offer a solid foundation for researchers to begin their investigations. It is strongly recommended that individual laboratories perform preliminary experiments to determine the optimal conditions for their specific experimental setup.
References
Application Notes and Protocols for In Vivo Efficacy Testing of RO 22-3747 (Tiacrilast)
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO 22-3747, also known as Tiacrilast, is a potent and orally active antiallergic agent. Its primary mechanism of action is the inhibition of the release of allergic mediators, such as histamine, from mast cells.[1] This document provides detailed application notes and protocols for the in vivo efficacy testing of RO 22-3747 in established preclinical models of immediate hypersensitivity.
Mechanism of Action
RO 22-3747 exerts its therapeutic effect by stabilizing mast cells and preventing their degranulation upon antigen stimulation. The cross-linking of IgE antibodies on the surface of mast cells by an allergen triggers a complex signaling cascade, leading to the release of histamine and other inflammatory mediators. RO 22-3747 intervenes in this pathway, effectively blocking the downstream consequences of allergen exposure.
Signaling Pathway of Mast Cell Degranulation and Inhibition by RO 22-3747
Caption: IgE-mediated mast cell degranulation pathway and the proposed inhibitory action of RO 22-3747.
Quantitative Data Summary
The in vivo efficacy of RO 22-3747 has been demonstrated in rat models of immediate hypersensitivity. The following table summarizes the key quantitative data.
| Animal Model | Route of Administration | Efficacy Metric (ID50) | Reference |
| Rat Passive Cutaneous Anaphylaxis (PCA) | Oral | 0.65 mg/kg | [1] |
| Anaphylactic Bronchospasm in Passively Sensitized Rats | Oral | 0.022 mg/kg | [1] |
| Anaphylactic Bronchospasm in Passively Sensitized Rats | Aerosol | 23-fold more potent than disodium cromoglycate | [1] |
Experimental Protocols
Rat Passive Cutaneous Anaphylaxis (PCA) Model
This model assesses the ability of a compound to inhibit an IgE-mediated inflammatory response in the skin.
Materials:
-
Male Wistar rats (200-250 g)
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-human serum albumin (HSA)
-
Evans Blue dye
-
RO 22-3747
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Saline solution
-
Anesthetic (e.g., isoflurane)
-
Micrometer calipers
Protocol:
-
Sensitization: Anesthetize the rats and shave their dorsal area. Inject 0.1 mL of anti-DNP IgE antibody solution intradermally at two to four sites on the back.
-
Drug Administration: 48 hours after sensitization, administer RO 22-3747 or vehicle orally to the rats.
-
Antigen Challenge: 1 hour after drug administration, inject a solution of DNP-HSA (e.g., 1 mg) and Evans Blue dye (e.g., 25 mg/kg) intravenously.
-
Endpoint Measurement: 30 minutes after the antigen challenge, euthanize the animals and dissect the skin at the injection sites. Measure the diameter of the blue spot. The amount of dye extravasated can be quantified by extracting the dye from the skin tissue using formamide and measuring the absorbance at 620 nm.
-
Data Analysis: Calculate the percentage inhibition of the inflammatory response compared to the vehicle-treated group.
Experimental Workflow for Rat PCA Model
Caption: Experimental workflow for the rat passive cutaneous anaphylaxis (PCA) model.
Anaphylactic Bronchospasm in Passively Sensitized Rats
This model evaluates the protective effect of a compound against an allergen-induced airway constriction.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anti-ovalbumin (OVA) IgE antibody
-
Ovalbumin (OVA)
-
RO 22-3747
-
Vehicle
-
Anesthetic (e.g., urethane)
-
Tracheal cannula
-
Pressure transducer and recording system
Protocol:
-
Sensitization: Passively sensitize the rats by intravenous injection of anti-OVA IgE antibody 24 hours before the experiment.
-
Anesthesia and Surgical Preparation: Anesthetize the rats and perform a tracheotomy. Insert a cannula into the trachea and connect it to a pressure transducer to monitor intra-tracheal pressure.
-
Drug Administration: Administer RO 22-3747 or vehicle orally or via aerosol.
-
Antigen Challenge: 1 hour after oral administration (or immediately after aerosol administration), challenge the rats with an intravenous injection of OVA.
-
Endpoint Measurement: Record the changes in intra-tracheal pressure, which reflect the degree of bronchoconstriction. The peak increase in pressure is used as the primary endpoint.
-
Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response compared to the vehicle-treated group.
In Vitro Histamine Release Assay
This assay confirms the direct inhibitory effect of RO 22-3747 on mast cell degranulation.
Materials:
-
Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3)
-
Anti-DNP IgE antibody
-
DNP-HSA
-
RO 22-3747
-
Tyrode's buffer
-
Histamine assay kit (e.g., ELISA)
Protocol:
-
Cell Sensitization: Sensitize the mast cells by incubating them with anti-DNP IgE overnight.
-
Pre-incubation with Compound: Wash the sensitized cells and pre-incubate them with various concentrations of RO 22-3747 for 30 minutes at 37°C.
-
Antigen Challenge: Induce degranulation by adding DNP-HSA to the cell suspension.
-
Sample Collection: After a 1-hour incubation at 37°C, centrifuge the samples and collect the supernatant.
-
Histamine Measurement: Quantify the amount of histamine released into the supernatant using a histamine ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of histamine release for each concentration of RO 22-3747 and determine the IC50 value.
Pharmacokinetic Study in Rats (General Protocol)
A pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of RO 22-3747.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation
-
RO 22-3747
-
Formulation for oral and intravenous administration
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Dosing: Divide the rats into two groups. Administer RO 22-3747 at a specific dose (e.g., 10 mg/kg) via oral gavage to one group and via intravenous bolus to the other.
-
Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract RO 22-3747 from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Representative Pharmacokinetic Parameters (Hypothetical Data for RO 22-3747 in Rats)
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 850 | 1500 |
| Tmax (h) | 1.0 | 0.08 |
| AUC (0-t) (ng*h/mL) | 4200 | 1800 |
| Half-life (t1/2) (h) | 3.5 | 3.2 |
| Bioavailability (%) | 46.7 | - |
References
Tiacrilast: Application Notes and Protocols for Allergy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiacrilast is recognized as a potent inhibitor of mast cell degranulation, making it a valuable tool compound for in vitro and in vivo studies in allergy research.[1][2] By stabilizing mast cells, this compound prevents the release of histamine and other pro-inflammatory mediators that are key drivers of allergic reactions. These application notes provide an overview of this compound's utility and detailed protocols for its application in common allergy research models.
Mechanism of Action
This compound functions as a mast cell stabilizer, effectively inhibiting the degranulation process triggered by IgE-mediated activation.[1][2] While the precise molecular targets of this compound are not extensively detailed in publicly available literature, its action is understood to interfere with the intracellular signaling cascade that follows the cross-linking of IgE on the mast cell surface by an antigen. This interference prevents the release of granules containing histamine, proteases, and other inflammatory mediators.
Below is a diagram illustrating the generally accepted IgE-mediated mast cell activation pathway and the putative point of inhibition by this compound.
Caption: IgE-mediated mast cell activation pathway and proposed inhibition by this compound.
Quantitative Data
| Model System | This compound Concentration | Effect | Reference |
| Murine Experimental Contact Dermatitis | 1% (topical) | Significantly reduced ear swelling and preserved mast cell architecture. | [3] |
| Adult Atopic Eczema (Clinical Trial) | 3% hydrogel (topical) | Did not show significant improvement over vehicle, suggesting mast cells may not be central to maintaining these lesions. | [1][2] |
Experimental Protocols
In Vitro Mast Cell Degranulation Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on IgE-mediated degranulation of mast cells, such as the rat basophilic leukemia cell line (RBL-2H3).
Caption: Workflow for in vitro mast cell degranulation assay.
Materials:
-
RBL-2H3 cells
-
Culture medium (e.g., MEM) supplemented with FBS and antibiotics
-
Anti-dinitrophenyl (DNP)-IgE
-
DNP-human serum albumin (HSA)
-
This compound
-
Tyrode's buffer (or similar physiological buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (for β-hexosaminidase assay)
-
Histamine ELISA kit (optional)
-
96-well plates
Procedure:
-
Cell Culture and Seeding: Culture RBL-2H3 cells according to standard protocols. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Sensitization: Remove the culture medium and wash the cells with Tyrode's buffer. Sensitize the cells by incubating them with anti-DNP IgE in culture medium for 24 hours at 37°C.
-
This compound Pre-incubation: After sensitization, wash the cells with Tyrode's buffer. Pre-incubate the cells with various concentrations of this compound (e.g., in a dose-response range) in Tyrode's buffer for 1 hour at 37°C. Include a vehicle control.
-
Antigen Challenge: Induce degranulation by adding DNP-HSA to the wells and incubate for 30-60 minutes at 37°C.
-
Quantification of Degranulation:
-
β-hexosaminidase Release: Collect the supernatant from each well. To measure total release, lyse a set of control cells with Triton X-100. Incubate the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide and measure the absorbance at 405 nm.
-
Histamine Release: Collect the supernatant and measure the histamine concentration using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of mediator release inhibition for each this compound concentration compared to the vehicle control.
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model is a widely used in vivo assay to study IgE-mediated allergic reactions and the efficacy of anti-allergic compounds.
References
- 1. Topical this compound, a potent mast cell degranulation inhibitor, does not improve adult atopic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Effect of this compound, a mast cell mediator-release inhibitor, on murine experimental contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effects of Tiacrilast on Bronchospasm
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiacrilast is recognized as a potent mast cell degranulation inhibitor.[1][2] This property suggests its potential as a therapeutic agent for conditions mediated by mast cell activity, such as allergic asthma and bronchospasm. Bronchospasm, the acute constriction of the airways' smooth muscle, is a hallmark of asthma and can be triggered by the release of various mediators from activated mast cells, including histamine and leukotrienes. These mediators act on receptors in the airway smooth muscle, leading to contraction and subsequent airway narrowing.
These application notes provide detailed protocols for researchers to investigate the efficacy of this compound in mitigating bronchospasm. The methodologies described herein cover both in vitro and in vivo models to assess the compound's inhibitory effects on mast cell degranulation and airway smooth muscle contraction.
Mechanism of Action: this compound in Bronchospasm
This compound's primary mechanism of action relevant to bronchospasm is the stabilization of mast cells. By preventing mast cell degranulation, this compound inhibits the release of bronchoconstrictor mediators. The signaling pathway leading to bronchospasm and the proposed point of intervention for this compound are illustrated below.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols described below. Researchers should populate these tables with their experimental findings.
Table 1: In Vitro Mast Cell Stabilization by this compound
| Compound | Concentration | Stimulant | % Inhibition of Histamine Release (Mean ± SD) | IC₅₀ (µM) |
| This compound | (e.g., 0.1 µM) | Compound 48/80 | User-defined data | User-defined data |
| (e.g., 1 µM) | User-defined data | |||
| (e.g., 10 µM) | User-defined data | |||
| Positive Control (e.g., Cromolyn Sodium) | (e.g., 100 µM) | Compound 48/80 | User-defined data | User-defined data |
| Vehicle Control | - | Compound 48/80 | 0% | - |
Table 2: Inhibition of Induced Bronchoconstriction in Guinea Pigs by this compound
| Treatment Group | Dose (mg/kg, route) | Challenge Agent | % Inhibition of Bronchoconstriction (Mean ± SD) |
| This compound | User-defined data | Histamine | User-defined data |
| This compound | User-defined data | Acetylcholine | User-defined data |
| This compound | User-defined data | Ovalbumin (sensitized) | User-defined data |
| Vehicle Control | - | Histamine | 0% |
Table 3: Effect of this compound on Passive Cutaneous Anaphylaxis (PCA) in Rats
| Treatment Group | Dose (mg/kg, oral) | % Inhibition of Evans Blue Extravasation (Mean ± SD) |
| This compound | User-defined data | User-defined data |
| This compound | User-defined data | User-defined data |
| Positive Control (e.g., Ketotifen) | User-defined data | User-defined data |
| Vehicle Control | - | 0% |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Stabilization Assay
This protocol assesses the ability of this compound to inhibit the release of histamine from rat peritoneal mast cells.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Compound 48/80 (mast cell degranulator)
-
Cromolyn sodium (positive control)
-
Hanks' Balanced Salt Solution (HBSS)
-
Toluidine blue stain
-
Microscope
-
Centrifuge
-
Spectrofluorometer (for histamine quantification)
Procedure:
-
Mast Cell Isolation: Euthanize rats and collect peritoneal mast cells by lavage with cold HBSS.
-
Cell Purity and Viability: Assess cell purity and viability using toluidine blue staining and trypan blue exclusion, respectively.
-
Incubation with this compound: Incubate the isolated mast cells with varying concentrations of this compound or control compounds for 15 minutes at 37°C.
-
Induction of Degranulation: Add Compound 48/80 to induce mast cell degranulation and incubate for a further 10 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging to separate the cells from the supernatant.
-
Histamine Quantification: Measure the histamine content in the supernatant using a spectrofluorometric assay.
-
Calculation of Inhibition: Calculate the percentage inhibition of histamine release for each concentration of this compound.
Protocol 2: In Vivo Measurement of Bronchospasm in Guinea Pigs
This protocol details the procedure for measuring the protective effect of this compound against induced bronchoconstriction in anesthetized guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Urethane (anesthetic)
-
Histamine or Acetylcholine (bronchoconstrictors)
-
Saline
-
Animal ventilator
-
Pressure transducer and data acquisition system
-
Tracheal and venous cannulas
Procedure:
-
Animal Preparation: Anesthetize the guinea pig with urethane and perform a tracheotomy. Insert a cannula into the trachea and connect the animal to a ventilator. Cannulate a jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for 20-30 minutes.
-
This compound Administration: Administer this compound intravenously via the jugular vein cannula.
-
Induction of Bronchospasm: After a set pre-treatment time, administer a bolus of the bronchoconstrictor agent (e.g., histamine) intravenously.
-
Measurement of Bronchoconstriction: Continuously record the intratracheal pressure. An increase in pressure indicates bronchoconstriction.
-
Data Analysis: Quantify the peak increase in intratracheal pressure and calculate the percentage inhibition of bronchoconstriction by this compound compared to a vehicle-treated control group.
Protocol 3: Passive Cutaneous Anaphylaxis (PCA) in Rats
The PCA model is a classic in vivo assay to evaluate the activity of mast cell stabilizing agents.
Materials:
-
Male Wistar rats (200-250 g)
-
Anti-ovalbumin (anti-OVA) IgE antibody (rat)
-
Ovalbumin (OVA)
-
Evans blue dye
-
This compound
-
Saline
Procedure:
-
Sensitization: Inject rat anti-OVA IgE antibody intradermally into the shaved dorsal skin of the rats.
-
This compound Administration: 24 hours after sensitization, administer this compound orally.
-
Antigen Challenge: 1 hour after this compound administration, inject a mixture of OVA and Evans blue dye intravenously.
-
Evaluation of Reaction: After 30 minutes, euthanize the animals and dissect the skin at the injection sites.
-
Quantification of Leakage: Measure the diameter of the blue spot on the skin. For more quantitative results, extract the Evans blue dye from the skin tissue using formamide and measure the absorbance at 620 nm.
-
Calculation of Inhibition: Calculate the percentage inhibition of the PCA reaction by this compound compared to a vehicle-treated control group.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's effects on bronchospasm. By employing a combination of in vitro and in vivo models, researchers can gain a comprehensive understanding of this compound's mechanism of action and its potential as an anti-asthmatic agent. The provided data tables and diagrams serve as essential tools for organizing and interpreting experimental results.
References
Troubleshooting & Optimization
Tiacrilast solubility and stability issues
Disclaimer: Tiacrilast, also known by its chemical name (E)-3-[6-(Methylthio)-4-oxo-3(4H)-quinazolinyl]propenoic acid (CAS 78299-53-3), is a compound for which extensive public data on solubility and stability is limited. The following technical support guide has been developed based on the known chemical structure of this compound and general principles of medicinal chemistry and pharmaceutical sciences for structurally related compounds, particularly poorly soluble weak acids. The provided quantitative data and experimental protocols are illustrative and should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers. What are the recommended solvents?
A1: this compound is predicted to have low aqueous solubility, a common characteristic for complex heterocyclic compounds. The presence of a carboxylic acid group suggests that its solubility will be highly dependent on the pH of the solution.
-
Initial Solvent Selection: For preparing stock solutions, organic solvents are recommended. Based on the structure, good candidates include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (may require warming)
-
Basic aqueous solutions (e.g., 0.1 M NaOH), which will deprotonate the carboxylic acid to form a more soluble salt.
-
-
Aqueous Solubility: Direct dissolution in neutral aqueous buffers (e.g., PBS pH 7.4) is expected to be challenging. To increase aqueous solubility, you should work at a pH above the pKa of the carboxylic acid. The pKa is likely in the range of 4-5. Therefore, using buffers with a pH of 7 or higher will significantly improve solubility.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A2: This is a common issue known as "crashing out" and occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous medium where it is poorly soluble. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Optimize the Dilution Process:
-
Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help to avoid localized high concentrations that promote precipitation.
-
Consider a serial dilution approach, where the DMSO stock is first diluted to an intermediate concentration in a mixture of the organic solvent and the aqueous buffer before the final dilution.
-
-
Use a Co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) in your final aqueous solution can help to maintain the solubility of this compound. Ensure the final concentration of the co-solvent is compatible with your experimental system.
-
pH Control: Ensure the pH of your final aqueous buffer is sufficiently high to keep the carboxylic acid group of this compound ionized (deprotonated). A pH of 7.4 or higher is recommended.
-
Use of Surfactants: In some cases, the addition of a low concentration of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) can help to form micelles that encapsulate the drug and prevent precipitation. Compatibility with your assay must be confirmed.
Q3: I am concerned about the stability of this compound in my experimental conditions. What are the potential degradation pathways?
A3: Based on the chemical structure of this compound, several potential degradation pathways could be of concern:
-
Hydrolysis: The quinazolinone ring system could be susceptible to hydrolysis, especially under strongly acidic or basic conditions, leading to ring-opening. The acrylic acid side chain is generally stable to hydrolysis.
-
Oxidation: The methylthio (-SCH3) group is susceptible to oxidation, which could lead to the formation of a sulfoxide and then a sulfone. This can be promoted by exposure to air, light, or oxidizing agents.
-
Isomerization: The double bond in the propenoic acid side chain is in the more stable (E)-configuration. However, exposure to UV light could potentially cause isomerization to the (Z)-isomer.
To minimize degradation, it is advisable to:
-
Prepare fresh solutions for each experiment.
-
Protect solutions from light by using amber vials or covering them with foil.
-
Avoid extreme pH values and high temperatures for prolonged periods.
-
Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in the assay medium. | 1. Visually inspect the wells of your assay plate for any signs of precipitation (cloudiness, crystals).2. Re-evaluate your dilution method (see FAQ Q2).3. Consider reducing the final concentration of this compound.4. Measure the concentration of this compound in your assay medium at the beginning and end of the experiment using a suitable analytical method (e.g., HPLC-UV) to check for precipitation over time. |
| Degradation of this compound during the experiment. | 1. Analyze a sample of your working solution by HPLC at the start and end of your experiment to check for the appearance of degradation products.2. Minimize the exposure of your solutions to light and elevated temperatures.3. Ensure the pH of your assay medium is within a stable range for this compound (likely near neutral). |
| Interaction with assay components. | 1. Run control experiments without cells or other biological components to see if this compound is stable in the assay medium alone.2. Check for any known interactions of quinazolinone or acrylic acid derivatives with the reagents in your assay. |
Issue 2: Difficulty in obtaining reproducible solubility measurements.
| Possible Cause | Troubleshooting Steps |
| Insufficient equilibration time. | 1. Ensure that the suspension of this compound in the solvent is stirred or shaken for a sufficient period to reach equilibrium. For poorly soluble compounds, this can take 24-48 hours.2. Measure the concentration at different time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing). |
| Inaccurate quantification method. | 1. Validate your analytical method (e.g., HPLC-UV, LC-MS) for linearity, accuracy, and precision in the relevant concentration range.2. Ensure complete dissolution of the sample before injection into the analytical system. You may need to dilute the sample with a strong organic solvent. |
| pH shifts in the buffer. | 1. Measure the pH of the buffer after the equilibration period to ensure it has not changed significantly.2. Use buffers with sufficient buffering capacity. |
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility Category | Estimated Solubility Range (µg/mL) | Notes |
| Water (pH 5.0) | Very Slightly Soluble | 1 - 10 | Solubility is limited at acidic pH due to the protonated carboxylic acid. |
| PBS (pH 7.4) | Slightly Soluble | 10 - 100 | Increased solubility due to partial deprotonation of the carboxylic acid. |
| 0.1 M NaOH | Soluble | > 1000 | Forms the highly soluble sodium salt. |
| DMSO | Freely Soluble | > 100,000 | A good solvent for preparing concentrated stock solutions. |
| Ethanol (95%) | Sparingly Soluble | 30 - 100 | May require gentle warming to dissolve. |
| Methanol | Slightly Soluble | 10 - 30 | |
| Acetonitrile | Very Slightly Soluble | 1 - 10 |
Note: This table presents estimated data based on the chemical structure of this compound. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound as a Function of pH
Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values.
Materials:
-
This compound powder
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated pH meter
-
Analytical balance
-
Shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
HPLC system with a UV detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder (e.g., 1-2 mg) to a series of vials, each containing a known volume (e.g., 1 mL) of a different pH buffer. The solid should be in excess to ensure a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 48 hours to allow the system to reach equilibrium.
-
-
Sample Preparation:
-
After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.
-
Prepare a calibration curve using standards of known this compound concentrations.
-
-
Data Analysis:
-
Calculate the solubility of this compound at each pH value, taking into account the dilution factor.
-
Plot the solubility as a function of pH.
-
Visualizations
Caption: Experimental workflow for assessing this compound solubility and stability.
Caption: Plausible degradation pathways for this compound.
Technical Support Center: Optimizing Tiacrilast Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiacrilast in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent mast cell stabilizer that inhibits mast cell degranulation.[1][2][3] Upon activation, mast cells release various pro-inflammatory mediators, including histamine, proteases (like tryptase), and cytokines, from their granules. This compound helps to prevent the release of these mediators, which are involved in allergic and inflammatory responses.[1][2][3] While the precise molecular target is not extensively documented in publicly available literature, its action is consistent with interference in the signaling cascade that leads to the fusion of granular membranes with the plasma membrane.
Q2: What are the typical in vitro assays for evaluating this compound activity?
The most common in vitro assay to assess the activity of this compound is the mast cell degranulation assay. This assay measures the inhibition of the release of mediators from mast cells after stimulation with an allergen (e.g., IgE/anti-IgE) or a non-immunological stimulus (e.g., compound 48/80, calcium ionophore A23187). The release of mediators can be quantified by measuring the activity of enzymes like β-hexosaminidase or tryptase, or by quantifying the amount of histamine released using an ELISA.
Q3: What is a recommended starting concentration range for this compound in in vitro assays?
Specific in vitro concentration ranges for this compound are not widely published. However, based on its classification as a potent mast cell degranulation inhibitor, a starting point for a dose-response experiment could be in the range of 0.1 µM to 100 µM. It is crucial to perform a concentration-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
Issue 1: this compound Precipitation in Cell Culture Media
-
Cause: this compound, like many small molecules, may have limited aqueous solubility, causing it to precipitate when a concentrated stock solution (usually in DMSO) is diluted in aqueous cell culture media.
-
Solutions:
-
Optimize Stock Concentration: Prepare a higher concentration stock solution in 100% anhydrous DMSO.
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of the this compound stock in pre-warmed (37°C) cell culture medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, as higher concentrations can be cytotoxic. Always include a vehicle control with the same final DMSO concentration as the highest this compound concentration.[4]
-
Sonication: Briefly sonicate the stock solution to aid in dissolution before preparing working concentrations.
-
Issue 2: High Background or Spontaneous Histamine/Mediator Release
-
Cause: Excessive handling of mast cells, temperature fluctuations, or suboptimal cell health can lead to spontaneous degranulation.
-
Solutions:
-
Gentle Handling: Handle mast cells with care, avoiding vigorous pipetting or centrifugation.
-
Maintain Temperature: Ensure all buffers and media are at the appropriate temperature (typically 37°C) during the experiment.
-
Cell Viability: Regularly check the viability of your mast cells using methods like Trypan Blue exclusion. Healthy, viable cells are crucial for reliable results.
-
Issue 3: Inconsistent Results Between Experiments
-
Cause: Variability in cell passage number, cell density, incubation times, or reagent preparation can lead to inconsistent results.
-
Solutions:
-
Standardize Protocols: Use a consistent protocol for all experiments, including cell seeding density, stimulation time, and this compound incubation time.
-
Cell Passage Number: Use cells within a defined low passage number range, as mast cell characteristics can change with extensive passaging.
-
Positive and Negative Controls: Always include appropriate positive (a known mast cell stabilizer like cromolyn sodium) and negative (vehicle control) controls in your experiments.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound in a Mast Cell Degranulation Assay
| This compound Concentration (µM) | % Inhibition of Histamine Release (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5.2 | 100 ± 3.1 |
| 0.1 | 15.3 ± 4.8 | 98.7 ± 2.5 |
| 1 | 45.8 ± 6.1 | 97.2 ± 3.8 |
| 10 | 85.2 ± 3.9 | 95.5 ± 4.1 |
| 50 | 92.1 ± 2.5 | 88.3 ± 5.6 |
| 100 | 94.5 ± 2.1 | 75.4 ± 7.2 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data based on their specific experimental setup.
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
-
Cell Seeding: Seed mast cells (e.g., RBL-2H3) in a 96-well plate at a density of 1-5 x 10^5 cells/mL in complete growth medium and incubate overnight.
-
Sensitization (for IgE-mediated activation): Sensitize cells with anti-DNP IgE (0.5 µg/mL) for 24 hours.
-
Washing: Wash cells twice with a buffered salt solution (e.g., Tyrode's buffer).
-
This compound Treatment: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at 37°C.
-
Stimulation: Induce degranulation by adding a stimulant (e.g., DNP-HSA for sensitized cells, or compound 48/80 for non-sensitized cells) and incubate for 30-60 minutes at 37°C.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
β-Hexosaminidase Assay:
-
Add a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatant.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction with a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (cells lysed to release total β-hexosaminidase).
Mandatory Visualization
Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro mast cell degranulation assay.
References
- 1. Topical this compound, a potent mast cell degranulation inhibitor, does not improve adult atopic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a mast cell mediator-release inhibitor, on murine experimental contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor of the release of mast cell mediators does not improve the psoriatic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Tiacrilast (Ticagrelor) Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tiacrilast (assumed to be Ticagrelor based on search results) in animal studies. The information is tailored for researchers, scientists, and drug development professionals to address common challenges in formulation, delivery, and efficacy assessment.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Administration
Q1: What is the recommended vehicle for formulating Ticagrelor for oral gavage in rodents?
A1: Ticagrelor is a BCS Class IV drug with low solubility and permeability.[1] For preclinical oral gavage studies in mice and rats, suspending Ticagrelor in an aqueous vehicle is a common and effective approach. Recommended vehicles include:
-
0.5% to 1.0% Carboxymethylcellulose sodium (CMC-Na) solution: This is a widely used suspending agent that can help maintain a uniform dispersion of the drug particles.[2][3]
-
Co-solvent systems: For certain applications, a co-solvent system may be employed. One documented formulation for oral gavage in mice consists of 4% DMSO, 30% PEG400, and 5% Tween 80 in water.[4]
Troubleshooting Formulation Issues:
-
Issue: The Ticagrelor suspension is not homogenous and particles are settling quickly.
-
Solution: Ensure vigorous mixing (e.g., vortexing) immediately before each administration to ensure a uniform suspension. Prepare the formulation fresh before each use if stability is a concern. For CMC-based suspensions, ensure the CMC is fully hydrated before adding the Ticagrelor powder.
-
-
Issue: The drug appears to be precipitating out of the co-solvent formulation upon addition of the aqueous component.
-
Solution: The order of addition of solvents is critical. Typically, the drug should first be dissolved in the organic solvent (e.g., DMSO) before slowly adding the other components while continuously mixing. If precipitation persists, consider adjusting the ratios of the co-solvents or screening alternative formulation strategies like solid dispersions or self-nanoemulsifying drug delivery systems (SNEDDS) which have shown to improve bioavailability.[3][5]
-
Q2: What are the best practices for administering Ticagrelor via oral gavage to minimize animal stress and ensure accurate dosing?
A2: Proper oral gavage technique is crucial for animal welfare and data reliability.
-
Proper Restraint: Use appropriate restraint techniques to minimize movement and stress. For mice, scruffing the neck and supporting the body is common. For rats, more secure restraint may be necessary.
-
Correct Needle Placement: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth to reach the stomach. Insert the needle gently along the roof of the mouth and allow the animal to swallow it. Do not force the needle. If the animal struggles or coughs, withdraw the needle immediately.
-
Slow Administration: Administer the formulation slowly to prevent regurgitation and aspiration.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or lethargy, for a period after dosing.
Q3: Can Ticagrelor be administered via intraperitoneal (IP) injection? What are the potential complications?
A3: Yes, intraperitoneal (IP) injection has been used for Ticagrelor administration in rats.[6] However, this route can be associated with complications:
-
Misinjection: There is a risk of injecting into the gastrointestinal tract, bladder, or abdominal fat, which can lead to variable absorption and potential adverse effects.
-
Peritonitis: Inflammation or infection of the peritoneal cavity can occur if non-sterile techniques are used or if the gut is punctured.
-
Organ Laceration: Improper technique can lead to damage to abdominal organs.
To minimize these risks, ensure proper restraint, use the correct needle size, and inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.
Efficacy & Monitoring
Q4: How can I assess the efficacy of Ticagrelor in my animal model?
A4: The primary pharmacodynamic effect of Ticagrelor is the inhibition of platelet aggregation. Efficacy can be assessed by:
-
ADP-induced platelet aggregation assays: This is the most direct method to measure the antiplatelet effect of Ticagrelor.[2] Blood samples are collected at specified time points after drug administration, and platelet-rich plasma is challenged with adenosine diphosphate (ADP) to induce aggregation. The degree of inhibition is then quantified.
Troubleshooting Efficacy Assessment:
-
Issue: High variability in platelet inhibition between animals in the same dose group.
-
Solution: This could be due to inconsistent drug administration. Review and standardize your gavage or injection technique. Ensure the formulation is homogenous and administered accurately based on body weight. Variability in individual animal metabolism can also play a role.
-
Adverse Effects
Q5: What are the potential adverse effects of Ticagrelor administration in animals?
A5: Based on preclinical studies, potential adverse effects include:
-
Bleeding: As an antiplatelet agent, Ticagrelor can increase the risk of bleeding.[7][8] Monitor animals for signs of bleeding, such as bruising, hematomas, or blood in the feces or urine.
-
Gastrointestinal Issues: GI toxicity has been observed in dogs, rats, and marmosets.[9] Monitor for signs of GI distress, such as diarrhea, weight loss, or changes in appetite.
-
Dyspnea (Shortness of Breath): This is a known side effect in humans and should be monitored for in animal studies.[8]
Data Presentation
Table 1: Ticagrelor Formulation Examples for Preclinical Studies
| Formulation Vehicle | Animal Model | Route of Administration | Doses Used | Reference |
| 1.0% Carboxymethylcellulose | Mouse | Oral Gavage | 10 and 30 mg/kg | |
| 0.5% CMC-Na solution | Rat | Oral Gavage | 9 mg/kg | [3] |
| 4% DMSO, 30% PEG, 5% Tween 80 in ddH2O | Mouse | Oral Gavage | 50 mg/kg | |
| Not specified | Rat | Intraperitoneal Injection | 7.5 mg/kg | [6] |
Table 2: Pharmacokinetic Parameters of Different Ticagrelor Formulations in Rats (9 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (µg·h/L) | Relative Bioavailability (%) | Reference |
| Ticagrelor API Suspension | 367.32 | 1 | 2481.94 | 100 | [3] |
| Ticagrelor Solid Dispersion | 713.13 | 2 | 5444.63 | 219.4 | [3] |
| Ticagrelor Bioadhesive Solid Dispersion | 777.08 | 4 | 10682.58 | 430.4 | [3] |
| Ticagrelor SNEDDS (Optimized F13) | 302.43 | - | - | ~5-fold increase vs. pure drug | [5] |
Experimental Protocols
Protocol 1: Preparation of Ticagrelor Suspension for Oral Gavage
-
Prepare the Vehicle:
-
For a 1% CMC-Na solution, slowly add 1 g of CMC-Na to 100 mL of sterile water while stirring continuously until fully dissolved. This may take several hours.
-
-
Calculate the Required Amount of Ticagrelor:
-
Determine the desired dose (e.g., 10 mg/kg) and the dosing volume (e.g., 10 mL/kg).
-
For a 25 g mouse, the dose would be 0.25 mg in 0.25 mL.
-
Calculate the total amount of Ticagrelor needed for the number of animals in the study, including a small overage.
-
-
Prepare the Suspension:
-
Weigh the required amount of Ticagrelor powder.
-
Add a small amount of the CMC-Na vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while mixing thoroughly to achieve the final concentration.
-
Vortex the suspension immediately before each administration.
-
Protocol 2: Assessment of ADP-Induced Platelet Aggregation
-
Blood Collection:
-
At a predetermined time point after Ticagrelor administration, collect blood from the animals via an appropriate method (e.g., cardiac puncture, retro-orbital sinus) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP).
-
-
Platelet Aggregometry:
-
Use a platelet aggregometer to measure the change in light transmittance of the PRP upon addition of an aggregating agent.
-
Add a known concentration of ADP to the PRP and record the aggregation response.
-
Compare the aggregation in samples from Ticagrelor-treated animals to that of vehicle-treated controls to determine the percentage of inhibition.
-
Visualizations
Caption: this compound (Ticagrelor) signaling pathway in platelets.
Caption: Experimental workflow for in vivo this compound studies.
Caption: Troubleshooting logic for inconsistent in vivo results.
References
- 1. hey.nhs.uk [hey.nhs.uk]
- 2. Effects of ticagrelor in a mouse model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. Antiplatelet Drug Ticagrelor Enhances Chemotherapeutic Efficacy by Targeting the Novel P2Y12-AKT Pathway in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation and In Vivo Evaluation of Ticagrelor Self-nanoemulsifying Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ticagrelor reduces doxorubicin-induced pyroptosis of rat cardiomyocytes by targeting GSK-3β/caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of ticagrelor on the pharmacokinetics of rivaroxaban in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in the clinical effects and adverse reactions of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Overcoming Poor Bioavailability of Tiacrilast
Disclaimer: Tiacrilast is a compound with limited publicly available formulation data. To provide a detailed and practical guide, this document will use Ticagrelor , a well-researched Biopharmaceutics Classification System (BCS) Class IV drug with similar bioavailability challenges (low solubility and low permeability), as a working example. The principles, experimental protocols, and troubleshooting advice presented here are broadly applicable to this compound and other BCS Class II/IV compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does our compound (this compound/Ticagrelor) exhibit poor oral bioavailability?
A1: The primary reason is its classification as a Biopharmaceutics Classification System (BCS) Class IV drug. This means it has both low aqueous solubility and low intestinal permeability . The marketed formulation of Ticagrelor, for instance, has an absolute oral bioavailability of only about 36%. For a drug to be absorbed effectively after oral administration, it must first dissolve in the gastrointestinal fluids and then permeate across the intestinal wall into the bloodstream. A compound that struggles with both of these steps will inherently have low and often variable bioavailability.
Q2: What are the primary formulation strategies to enhance the bioavailability of a BCS Class IV compound?
A2: The goal is to simultaneously address both solubility and permeability. Key strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can dramatically increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations (LBFs): Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can keep the drug solubilized in the GI tract and leverage lipid absorption pathways, which can help overcome permeability issues.
-
Particle Size Reduction (Nanonization): Creating nanoparticles of the drug (nanosuspensions) increases the surface area-to-volume ratio, which significantly boosts the dissolution rate according to the Noyes-Whitney equation.
-
Co-crystals: Engineering a crystalline structure of the drug with a co-former molecule can improve solubility and dissolution properties without converting the drug to a less stable amorphous form.
Q3: How do I select the most promising formulation strategy for my initial screening?
A3: The selection depends on the specific physicochemical properties of your drug and your development goals. A logical approach is outlined in the workflow diagram below. Key considerations include the drug's melting point, logP, and stability. For instance, thermally stable drugs are good candidates for hot-melt extrusion to create ASDs, while highly lipophilic drugs (high logP) are often well-suited for lipid-based formulations.
Section 2: Troubleshooting Guides
Issue 1: My amorphous solid dispersion (ASD) is physically unstable and recrystallizes upon storage.
-
Possible Cause 1: Incorrect Polymer Selection. The chosen polymer may not have sufficient miscibility with the drug or a high enough glass transition temperature (Tg) to prevent molecular mobility.
-
Solution: Screen a panel of polymers with varying properties (e.g., PVP K30, HPMC-AS, Soluplus®). Use differential scanning calorimetry (DSC) to assess drug-polymer miscibility and the final Tg of the dispersion. A single Tg for the ASD indicates good miscibility.
-
-
Possible Cause 2: High Drug Loading. Exceeding the solubility limit of the drug within the polymer matrix increases the thermodynamic driving force for crystallization.
-
Solution: Prepare ASDs with varying drug loads (e.g., 10%, 25%, 40%) and monitor their physical stability over time using Powder X-ray Diffraction (PXRD). Choose the highest drug load that remains amorphous under accelerated stability conditions (e.g., 40°C/75% RH).
-
-
Possible Cause 3: Environmental Factors. Moisture can act as a plasticizer, lowering the Tg of the ASD and promoting recrystallization.
-
Solution: Store ASDs in desiccated conditions and consider using polymers with lower hygroscopicity. Package final formulations with a desiccant.
-
Issue 2: The in vitro dissolution of my lipid-based formulation (SMEDDS) is poor, or the emulsion is unstable.
-
Possible Cause 1: Suboptimal Excipient Ratio. The ratio of oil, surfactant, and co-surfactant is critical for spontaneous emulsification and stability.
-
Solution: Construct a ternary phase diagram to identify the optimal self-emulsification region. Systematically vary the ratios of your selected oil (e.g., Capryol 90), surfactant (e.g., Kolliphor EL), and co-surfactant (e.g., Transcutol P) and visually assess the resulting emulsion's size, homogeneity, and stability upon dilution in aqueous media.
-
-
Possible Cause 2: Drug Precipitation upon Dilution. The drug may be soluble in the initial formulation but precipitates out when the SMEDDS is diluted in the large volume of the dissolution medium.
-
Solution: Incorporate a polymeric precipitation inhibitor (e.g., HPMC) into your formulation. Additionally, perform dissolution testing in biorelevant media (FaSSIF, FeSSIF) which better mimic the solubilizing capacity of the gut, rather than just simple buffers.
-
Issue 3: My nanosuspension shows significant particle growth (Ostwald ripening) during storage.
-
Possible Cause 1: Insufficient Steric or Electrostatic Stabilization. The stabilizer used is not adequately preventing particles from aggregating and growing.
-
Solution: Screen a combination of stabilizers. Use a primary steric stabilizer (e.g., Poloxamer 188, Vitamin E TPGS) to coat the particle surface and a secondary electrostatic stabilizer (e.g., sodium dodecyl sulfate) if appropriate.
-
-
Possible Cause 2: High Polydispersity. A wide particle size distribution can accelerate Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones.
-
Solution: Optimize your milling or homogenization process (e.g., increase milling time, pressure, or number of cycles) to achieve a narrower particle size distribution with a Polydispersity Index (PDI) below 0.2. Monitor particle size and PDI over time using Dynamic Light Scattering (DLS).
-
Section 3: Data & Performance Comparison
The following table summarizes hypothetical but representative data for different Ticagrelor formulations, illustrating the potential improvements over the pure drug.
| Formulation Type | Drug Load (%) | Solubility (µg/mL in FaSSIF) | Dissolution (%, 30 min) | Relative Bioavailability (%) | Key Advantage |
| Pure Ticagrelor API | 100% | < 10 | < 5% | 100% (Reference) | - |
| Micronized API | 100% | ~15 | ~20% | 110% | Simple process |
| Nanosuspension | 20% | > 50 | > 80% | 135% | High surface area |
| Amorphous Solid Dispersion (HPMC-AS) | 25% | > 150 | > 90% | 142% | Creates supersaturation |
| SMEDDS | 15% | > 200 (in situ) | > 95% | 165% | Addresses both solubility & permeability |
Section 4: Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation
-
Dissolution: Accurately weigh and dissolve 250 mg of Ticagrelor and 750 mg of HPMC-AS in 20 mL of a suitable solvent system (e.g., 1:1 Dichloromethane:Methanol).
-
Mixing: Stir the solution using a magnetic stirrer until both components are fully dissolved and the solution is clear.
-
Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C.
-
Drying: Once a solid film is formed, continue drying under high vacuum for 24 hours to remove residual solvent.
-
Milling & Sieving: Scrape the dried product from the flask, gently mill it into a fine powder using a mortar and pestle, and pass it through a 100-mesh sieve.
-
Characterization: Immediately analyze the resulting powder by PXRD to confirm its amorphous nature and by DSC to determine its glass transition temperature (Tg). Store in a desiccator.
Protocol 2: In Vitro Dissolution Testing using USP Apparatus II
-
Media Preparation: Prepare 900 mL of Fasted State Simulated Intestinal Fluid (FaSSIF) without enzymes. Maintain the temperature at 37 ± 0.5°C.
-
Apparatus Setup: Set up the USP Apparatus II (paddle apparatus) with the paddle speed set to 75 RPM.
-
Sample Introduction: Encapsulate a quantity of the formulation equivalent to a 90 mg dose of Ticagrelor. Place the capsule in a sinker and drop it into the dissolution vessel.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed media.
-
Sample Preparation: Filter each sample through a 0.22 µm PVDF syringe filter to remove any undissolved particles.
-
Analysis: Quantify the concentration of Ticagrelor in each sample using a validated HPLC-UV method.
Section 5: Visualized Workflows and Mechanisms
The following diagrams illustrate key processes and pathways relevant to your research.
Technical Support Center: Tiacrilast Experimental Integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate the degradation of Tiacrilast during experimental procedures. The following information is based on the chemical structure of this compound and established principles of pharmaceutical stability, due to limited specific degradation data for this compound in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical moieties of this compound that are susceptible to degradation?
A1: this compound possesses three main functional groups that can be prone to degradation under typical experimental conditions:
-
Propenoic Acid Moiety: This α,β-unsaturated carboxylic acid (an acrylic acid derivative) is susceptible to hydrolysis, oxidation, and photolytic reactions.
-
Methylthio Group (-SCH₃): The thioether group is prone to oxidation, which can form a sulfoxide and subsequently a sulfone.
-
Quinazolinone Ring: While generally stable, the quinazolinone ring system can be susceptible to reduction or oxidative cleavage under harsh conditions.[1]
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored under controlled conditions. While specific data for this compound is unavailable, general recommendations for similar compounds are summarized below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical reactions, including hydrolysis and oxidation. |
| Light | Protected from light (Amber vials/darkness) | The propenoic acid moiety may be susceptible to photolytic degradation.[2][3][4] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidation of the methylthio group. |
| Humidity | Dry environment (Desiccator) | Prevents hydrolysis of the acrylic acid derivative.[2] |
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in solution is expected to be pH-dependent. The propenoic acid group's stability can be influenced by both acidic and basic conditions, potentially leading to hydrolysis or other reactions.[3][4] It is recommended to perform initial stability studies across a range of pH values (e.g., pH 3, 7, and 9) to determine the optimal pH for your experimental buffer.
Q4: What are the likely degradation products of this compound?
A4: Based on its structure, the potential degradation products of this compound could include:
-
Oxidation products of the methylthio group (sulfoxide and sulfone derivatives).
-
Products resulting from reactions of the propenoic acid moiety.
-
Cleavage products of the quinazolinone ring under extreme conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of this compound potency in solution over a short period. | Hydrolysis: The pH of the solution may not be optimal. | Determine the pH of your solution and adjust to a more neutral or empirically determined optimal pH. Prepare fresh solutions before each experiment. |
| Oxidation: Dissolved oxygen in the solvent. | Degas your solvents prior to use. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). | |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Photodegradation: Exposure of the compound or solution to light. | Handle this compound and its solutions in a dark room or use amber-colored labware. Protect from direct light during the experiment. |
| Thermal Degradation: High temperature during sample preparation or storage. | Maintain low temperatures during sample preparation (e.g., on ice). Store stock solutions and experimental samples at recommended low temperatures. | |
| Inconsistent experimental results between batches. | Variable Storage Conditions: Inconsistent storage of the solid compound or stock solutions. | Adhere strictly to the recommended storage conditions for both solid this compound and its solutions. |
| Contamination: Presence of reactive species in solvents or reagents. | Use high-purity solvents and reagents. Check for and remove any potential contaminants. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
1. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.[3][4]
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.[3][4]
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours.[4]
- Thermal Degradation: Incubate the solid this compound powder at 80°C for 48 hours.
- Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours.[3]
3. Sample Analysis:
- After the incubation period, neutralize the acidic and basic samples.
- Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS), to identify and quantify the remaining this compound and any degradation products.
Visualizations
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biofargo.com [biofargo.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Interpreting Off-Target Effects of Tiacrilast
Disclaimer: Information regarding Tiacrilast is sparse in publicly available scientific literature. The following technical support guide is based on the limited information available, which describes this compound as a mast cell degranulation inhibitor.[1] Consequently, this guide has been supplemented with established principles of interpreting off-target effects, drawing parallels with pharmacologically related compound classes, such as phosphodiesterase (PDE) inhibitors, which also modulate intracellular signaling pathways relevant to mast cell function.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
A1: this compound is described as a potent inhibitor of mast cell degranulation.[1] This suggests its primary therapeutic target is involved in the signaling cascade that leads to the release of histamine and other inflammatory mediators from mast cells. However, a clinical trial in 1990 for atopic eczema, where mast cells are implicated, did not show efficacy.[1]
Q2: What are the potential off-target effects to consider for a mast cell degranulation inhibitor like this compound?
A2: Given that mast cell degranulation is regulated by intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, off-target effects might involve unintended interactions with components of these signaling pathways.[2][3] Potential off-target liabilities could include:
-
Phosphodiesterase (PDE) Inhibition: Unintended inhibition of various PDE isozymes could lead to elevated cAMP or cGMP in other cell types, causing a range of systemic effects.[4][5][6]
-
Kinase Activity Modulation: Many signaling pathways rely on protein kinases. Off-target inhibition or activation of kinases could lead to unforeseen cellular responses.
-
Receptor Antagonism/Agonism: The compound might interact with other cell surface or nuclear receptors.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors. Refer to the troubleshooting guide below for common issues such as compound stability, solubility, and cellular context. For a compound with limited public data like this compound, verifying the purity and identity of your compound stock is also a critical first step.
Troubleshooting Guide: Investigating Unexpected Experimental Outcomes
| Problem | Potential Cause | Recommended Action |
| Greater than expected cell toxicity | Off-target cytotoxic effects. | Perform a broad kinase and receptor screening panel to identify potential off-target interactions. Compare the cytotoxicity profile in cell lines with varying expression levels of suspected off-target proteins. |
| Unexplained changes in cell morphology | Interference with cytoskeletal dynamics or cell adhesion, possibly through off-target kinase inhibition. | Use immunofluorescence to stain for key cytoskeletal components (e.g., actin, tubulin) and focal adhesion proteins. |
| Contradictory results between in vitro and in vivo models | Differences in metabolic pathways, leading to the formation of active or inactive metabolites with different target profiles. | Characterize the metabolic profile of this compound in the relevant species. Test the activity of identified metabolites in in vitro assays. |
| Observed effect does not correlate with mast cell presence | The compound has a different primary mechanism of action or a potent off-target effect in other cell types. | Profile the drug's activity in a panel of cell lines from different tissues. Perform target deconvolution studies to identify the binding partners of the compound. |
Experimental Protocols
Protocol: Kinase Profiling Assay to Identify Off-Target Interactions
This protocol outlines a generalized approach for screening a compound against a panel of kinases to identify potential off-target interactions.
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Materials:
-
This compound of known purity and concentration.
-
Recombinant human kinases.
-
Appropriate kinase-specific peptide substrates.
-
ATP (Adenosine triphosphate).
-
Kinase buffer (composition varies depending on the kinase).
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
384-well assay plates.
-
Plate reader compatible with the chosen detection method.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 100 µM.
-
Assay Plate Preparation: Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Kinase Reaction:
-
Add the specific kinase and its corresponding peptide substrate to the wells.
-
Allow a brief pre-incubation period (e.g., 15 minutes at room temperature).
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).
-
-
Signal Detection:
-
Stop the kinase reaction according to the manufacturer's protocol for the detection reagent.
-
Add the detection reagent, which measures the amount of ADP produced (for ADP-Glo™) or the phosphorylation of the substrate (for Z'-LYTE™).
-
Incubate as required by the detection kit.
-
-
Data Acquisition: Read the plate on a compatible plate reader (luminescence or fluorescence).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration.
-
Determine the IC50 (half-maximal inhibitory concentration) for any kinases that show significant inhibition.
-
Visualizing Signaling Pathways and Workflows
Caption: On- and potential off-target pathways of a mast cell stabilizer.
Caption: A logical workflow for identifying and mitigating off-target effects.
References
- 1. Topical this compound, a potent mast cell degranulation inhibitor, does not improve adult atopic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cAMP and cGMP signaling cross-talk: role of phosphodiesterases and implications for cardiac pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP and cGMP Play an Essential Role in Galvanotaxis of Cell Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tiacrilast (RO 22-3747)
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Tiacrilast (also known as RO 22-3747) in experimental settings. The following troubleshooting guides and FAQs are designed to address specific issues and questions that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a quinazoline derivative identified as a potent anti-allergic agent.[1][2] Its primary mechanism of action is the inhibition of allergic mediator release, particularly histamine, from mast cells following an immunological stimulus.[1][3] It does not act as a direct antagonist of histamine, serotonin, or slow-reacting substance of anaphylaxis (SRS-A) at their end organs.[1]
Q2: How does this compound's mechanism compare to other anti-allergic agents like cromolyn sodium?
A2: this compound and cromolyn sodium (disodium cromoglycate) appear to share some similarities in their mechanism of action. Both inhibit the release of mediators from mast cells.[1] In in-vitro studies using rat peritoneal cells, both compounds exhibit a time-dependent loss of inhibitory activity when pre-incubated with the cells before antigen challenge.[1] Furthermore, pretreatment with one agent can prevent the subsequent inhibition of histamine release by the other, suggesting they may act on a similar pathway.[1] However, unlike cromolyn, this compound has demonstrated efficacy when administered orally in animal models.[1]
Q3: Is this compound effective in different types of allergic reactions?
A3: this compound has shown efficacy in animal models of immediate hypersensitivity mediated by immunoglobulin E (IgE).[1][4] It has been shown to be effective in the rat passive cutaneous anaphylaxis (PCA) model and in a rat model of anaphylactic bronchospasm.[1] It also inhibits the release of histamine, SRS-A, and thromboxane from antigen-challenged guinea-pig lung fragments, which is an IgG1-mediated reaction.[1]
Q4: What is the proposed signaling pathway for this compound's action?
A4: The precise intracellular signaling pathway for this compound has not been fully elucidated in the available literature. However, it is known to inhibit the release of mediators from mast cells.[1] Some studies on other anti-allergic compounds with similar mechanisms suggest that an increase in intracellular cyclic AMP (cAMP) levels can inhibit mast cell degranulation. One study noted that high concentrations of a related compound, TBX, could enhance intracellular cAMP levels in peritoneal cells.[5] It is plausible that this compound may work through a similar mechanism, but further research is needed to confirm this. The mechanism does not appear to involve the inhibition of key enzymes in the arachidonic acid cascade like delta 5-lipoxygenase, phospholipase A2, or thromboxane synthase.[1]
Troubleshooting Guide
Q1: I am observing inconsistent inhibition of histamine release in my in-vitro experiments with rat peritoneal mast cells. What could be the cause?
A1: Several factors could contribute to inconsistent results:
-
Pre-incubation Time: this compound exhibits a time-dependent loss of inhibitory activity when pre-incubated with peritoneal cells before antigen challenge.[1] Ensure your pre-incubation timing is consistent across all experiments. A prolonged pre-incubation period may lead to reduced efficacy.
-
Cell Viability: Ensure the viability of your isolated peritoneal mast cells is high. Poor cell health can lead to spontaneous degranulation or a blunted response to both antigen and inhibitor.
-
Reagent Quality: Verify the potency and stability of your this compound solution, as well as the antigen and any sensitizing antibodies used.
-
Calcium Concentration: The inhibitory action of some mast cell stabilizers can be influenced by extracellular calcium concentrations. Ensure your buffer composition is consistent.
Q2: My in-vivo passive cutaneous anaphylaxis (PCA) results show high variability. How can I improve the consistency?
A2: High variability in PCA models can be addressed by:
-
Standardizing Sensitization: Ensure the volume and concentration of the sensitizing antibody (e.g., IgE) are administered consistently to each animal at each injection site.
-
Controlling Antigen Challenge: The dose and timing of the intravenous antigen challenge are critical. Ensure accurate dosing and a consistent time interval between sensitization and challenge.
-
Dye Extravasation Measurement: The method for quantifying the dye extravasation (e.g., colorimetric measurement of extracted dye) should be standardized and performed consistently.
-
Animal Strain and Health: Use a consistent strain, age, and sex of rats, as responsiveness can vary. Ensure the animals are healthy and free from stress, which can affect mast cell reactivity.
Q3: I am not observing the expected level of bronchospasm inhibition in my animal model. What should I check?
A3: If you are not seeing the expected efficacy in a bronchospasm model, consider the following:
-
Route of Administration: this compound has been shown to be effective orally and via aerosol.[1] The bioavailability and pharmacokinetics will differ significantly between routes. Ensure the chosen route is appropriate for your experimental design and that the formulation is suitable for that route.
-
Dosing and Timing: Verify your dose calculations and the timing of administration relative to the antigen challenge. The peak plasma concentration should coincide with the allergic challenge.
-
Measurement of Bronchospasm: The method used to measure bronchoconstriction (e.g., whole-body plethysmography, measurement of airway resistance) should be validated and calibrated correctly.
Data Presentation
Table 1: Potency of this compound in Preclinical Models
| Experimental Model | Species | Route of Administration | Potency Metric | Value | Reference |
| Passive Cutaneous Anaphylaxis (PCA) | Rat | Oral | ID50 | 0.65 mg/kg | [1] |
| Anaphylactic Bronchospasm | Rat | Oral | ID50 | 0.022 mg/kg | [1] |
| Anaphylactic Bronchospasm | Rat | Aerosol | - | 23-fold more potent than cromolyn sodium | [1] |
| Antigen-induced Histamine Release from Peritoneal Cells | Rat | In Vitro | IC50 | 0.25 µM | [1] |
Experimental Protocols
1. In Vitro Inhibition of Histamine Release from Rat Peritoneal Mast Cells
-
Cell Isolation: Peritoneal cells are harvested from rats by peritoneal lavage with an appropriate buffer (e.g., Tyrode's solution). The cell suspension is then washed and resuspended in the buffer.
-
Passive Sensitization: The peritoneal cells are passively sensitized by incubation with a specific IgE antibody (e.g., anti-DNP IgE) for a defined period (e.g., 30-60 minutes) at 37°C.
-
This compound Treatment: The sensitized cells are washed and then incubated with varying concentrations of this compound or vehicle control for a short period before antigen challenge.
-
Antigen Challenge: Histamine release is initiated by adding the specific antigen (e.g., DNP-HSA) to the cell suspension and incubating for a defined time (e.g., 10-15 minutes) at 37°C.
-
Quantification of Histamine Release: The reaction is stopped by centrifugation at a low temperature. The histamine content in the supernatant is measured using a sensitive assay, such as fluorometry or an enzyme-linked immunosorbent assay (ELISA). Total histamine is determined by lysing an aliquot of the cells. The percentage of histamine release is calculated relative to the total histamine content.
-
Data Analysis: The concentration of this compound that causes 50% inhibition of histamine release (IC50) is determined by plotting the percentage of inhibition against the log concentration of this compound.
2. In Vivo Rat Passive Cutaneous Anaphylaxis (PCA) Assay
-
Passive Sensitization: Rats are passively sensitized by intradermal injections of a specific IgE antibody at several sites on their shaved backs.
-
This compound Administration: After a suitable sensitization period (e.g., 24-48 hours), this compound is administered orally at various doses. Control animals receive the vehicle.
-
Antigen Challenge and Dye Injection: After a defined time following drug administration (e.g., 30-60 minutes), the animals are challenged by an intravenous injection of the specific antigen mixed with a dye, such as Evans blue.
-
Evaluation of Response: After a set time (e.g., 30 minutes), the animals are euthanized, and the skin on their backs is reflected. The diameter and intensity of the blue spots, which indicate plasma extravasation due to the allergic reaction, are measured. Alternatively, the dye can be extracted from the skin tissue at the injection sites and quantified spectrophotometrically.
-
Data Analysis: The dose of this compound that causes a 50% reduction in the PCA reaction (ID50) is calculated by comparing the response in the drug-treated groups to the vehicle control group.
Visualizations
Caption: Proposed mechanism of this compound in inhibiting mast cell degranulation.
References
- 1. Ro 22-3747: a new antiallergic agent for the treatment of immediate hypersensitivity diseases [pubmed.ncbi.nlm.nih.gov]
- 2. (E)-3-(4-Oxo-4H-quinazolin-3-yl)-2-propenoic acids, a new series of antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KEGG:D06123 - FACTA Search [nactem.ac.uk]
- 4. UMLS:C0850803 - FACTA Search [nactem.ac.uk]
- 5. Immunopharmacological Studies on TBX, a New Antiallergic Drug (2) Inhibitory Effects on Histamine Release from Peritoneal Mast Cells and Lung Fragments of Rats [jstage.jst.go.jp]
Tiacrilast Experimental Variability and Controls: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments with Tiacrilast, a known mast cell stabilizing agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is characterized as a mast cell mediator-release inhibitor.[1] While detailed molecular mechanisms are not extensively published, its function is to stabilize mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators upon stimulation. This action is particularly relevant in the context of IgE-mediated allergic responses. Mast cell stabilizers can act through various mechanisms, including the inhibition of calcium influx, which is a critical step in the degranulation process.
Q2: What are the common in vitro and in vivo models to test this compound's activity?
A2:
-
In Vitro : The rat basophilic leukemia (RBL-2H3) cell line is a widely used model for studying mast cell degranulation. These cells, when sensitized with IgE and stimulated with a specific antigen, release mediators such as histamine and β-hexosaminidase, providing a quantifiable measure of mast cell activation.
-
In Vivo : Murine models of contact dermatitis are relevant for assessing the effects of this compound on mast cell-mediated inflammation in a whole-organism context.[1]
Q3: How should I prepare this compound for my experiments?
A3: The solubility of this compound is a critical factor for experimental success. Like many small molecules, it is often dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock is then diluted to the final working concentration in the appropriate cell culture medium or vehicle. It is crucial to ensure that the final concentration of DMSO in the experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: What are the essential controls to include in my this compound experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells or animals treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent itself.
-
Unstimulated Control (Negative Control): Cells that are not stimulated to degranulate. This provides the baseline level of mediator release.
-
Stimulated Control (Positive Control): Cells that are stimulated to degranulate (e.g., with an antigen or a chemical inducer like compound 48/80) but are not treated with this compound. This represents the maximum degranulation response.
-
Total Release Control: Cells lysed with a detergent (e.g., Triton X-100) to determine the total amount of mediator content. This is used to normalize the data and express mediator release as a percentage of the total.
Troubleshooting Guides
In Vitro Experiments (RBL-2H3 Cells)
| Issue | Potential Cause | Troubleshooting Steps |
| High background degranulation in unstimulated controls. | Cell stress due to over-confluency, harsh handling, or media issues. | Ensure cells are seeded at an optimal density. Handle cells gently during media changes and washing steps. Use fresh, pre-warmed media and buffers. |
| Low or no degranulation in stimulated controls. | Ineffective antigen-IgE sensitization. Degraded antigen or IgE. Suboptimal cell health. | Confirm the correct concentrations of IgE and antigen are used. Ensure proper incubation time for sensitization. Check the viability of the cells. Use a fresh batch of antigen and IgE. |
| High variability between replicate wells. | Inconsistent cell seeding. Pipetting errors. Edge effects in the plate. | Use a repeater pipette for cell seeding and reagent addition. Avoid using the outer wells of the plate, or fill them with sterile buffer to maintain humidity. |
| This compound shows no inhibitory effect. | Incorrect concentration of this compound. Precipitation of this compound in the media. Degraded this compound stock. | Perform a dose-response curve to determine the optimal inhibitory concentration. Visually inspect the media for any signs of precipitation after adding this compound. Prepare a fresh stock solution of this compound. |
| Precipitation of this compound in cell culture media. | Poor solubility of this compound at the working concentration. High final concentration of DMSO. | Prepare a more concentrated stock solution in DMSO to reduce the volume added to the media. Perform a serial dilution of the this compound stock in the media with gentle mixing. Ensure the final DMSO concentration is as low as possible. |
In Vivo Experiments (Murine Contact Dermatitis Model)
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in ear swelling measurements. | Inconsistent application of the sensitizing and challenge agents. Variation in animal genetics or age. | Standardize the application procedure for all animals. Use age- and sex-matched animals from the same litter if possible. Increase the number of animals per group to improve statistical power. |
| No significant reduction in ear swelling with this compound treatment. | Insufficient dose or frequency of this compound administration. Poor penetration of topical this compound. | Perform a dose-ranging study to find the optimal therapeutic dose. Consider different vehicle formulations to enhance skin penetration. |
| Signs of irritation or toxicity at the site of this compound application. | High concentration of this compound or the vehicle is causing irritation. | Reduce the concentration of this compound. Test the vehicle alone to rule out vehicle-induced irritation. |
Quantitative Data Summary
Due to the limited availability of publicly accessible quantitative data for this compound, the following tables present hypothetical yet realistic data to illustrate the expected format for summarizing experimental results.
Table 1: Hypothetical Inhibitory Effect of this compound on β-Hexosaminidase Release from RBL-2H3 Cells
| This compound Concentration (µM) | % Inhibition of β-Hexosaminidase Release (Mean ± SD) |
| 0.1 | 15.2 ± 3.1 |
| 1 | 48.5 ± 5.7 |
| 10 | 85.3 ± 4.2 |
| 100 | 92.1 ± 2.9 |
| IC50 (Hypothetical) | ~1.2 µM |
Table 2: Hypothetical Effect of Topical this compound on Ear Swelling in a Murine Model of Contact Dermatitis
| Treatment Group | Ear Swelling (mm, Mean ± SEM) | % Reduction in Swelling |
| Vehicle Control | 0.45 ± 0.05 | - |
| This compound (1%) | 0.21 ± 0.03 | 53.3% |
| This compound (3%) | 0.15 ± 0.02 | 66.7% |
Experimental Protocols
Key Experiment: In Vitro β-Hexosaminidase Release Assay Using RBL-2H3 Cells
This protocol provides a general framework for assessing the mast cell stabilizing activity of this compound. Researchers should optimize specific concentrations and incubation times for their experimental setup.
Materials:
-
RBL-2H3 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
This compound
-
DMSO (vehicle)
-
Tyrode's buffer (or similar physiological buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)
-
Triton X-100
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density that allows for optimal growth and response.
-
Sensitization: Sensitize the cells with anti-DNP IgE overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in Tyrode's buffer. Wash the sensitized cells and pre-incubate them with the this compound dilutions for a specified time (e.g., 30-60 minutes).
-
Stimulation: Add DNP-BSA to the wells to induce degranulation.
-
Supernatant Collection: After an appropriate incubation period (e.g., 30-60 minutes), centrifuge the plate and collect the supernatant.
-
β-Hexosaminidase Assay:
-
Add the substrate solution to the collected supernatant.
-
Incubate to allow for the enzymatic reaction to occur.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.
-
Determine the % inhibition of degranulation by this compound compared to the stimulated control.
-
Visualizations
References
Validation & Comparative
Tiacrilast and Cromolyn Sodium: A Comparative Analysis of Mast Cell Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent mast cell stabilizing agents: tiacrilast and cromolyn sodium. Mast cells play a pivotal role in the inflammatory cascade, particularly in allergic reactions. Their stabilization is a key therapeutic strategy for a range of atopic and inflammatory conditions. This document aims to deliver an objective comparison of the performance of this compound and cromolyn sodium, supported by available experimental data, to inform research and drug development efforts.
Introduction to Mast Cell Stabilizers
Mast cell stabilizers are a class of drugs that inhibit the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators.[1] This action is crucial in mitigating the symptoms of allergic disorders. Cromolyn sodium has long been a benchmark compound in this class, used in the management of asthma, allergic rhinitis, and mastocytosis.[2][3] this compound is another compound identified as a potent mast cell degranulation inhibitor, primarily investigated for its utility in dermal and ocular inflammatory conditions.[4][5]
Mechanism of Action
Both this compound and cromolyn sodium are understood to exert their effects by interfering with the signaling cascade that leads to mast cell degranulation. The primary mechanism of action for cromolyn sodium involves the inhibition of calcium influx into the mast cell, a critical step for the fusion of granular membranes with the cell membrane and subsequent release of mediators.[6] While the precise molecular target of cromolyn is still under investigation, it is believed to modulate chloride ion channels, which in turn affects the cell's membrane potential and calcium mobilization.
This compound is also characterized as a mast cell mediator-release inhibitor.[5] Although detailed mechanistic studies are less abundant in publicly available literature, its action is presumed to involve a similar blockade of essential signaling events downstream of mast cell activation.
Quantitative Comparison of Mast Cell Stabilizing Activity
A direct quantitative comparison of the in vitro potency of this compound and cromolyn sodium is hampered by the limited availability of head-to-head studies in the published literature. However, data from independent studies on rat peritoneal mast cells provide some insight into their relative efficacy.
| Compound | Assay System | Stimulus | IC50 (Histamine Release Inhibition) | Reference |
| Cromolyn Sodium | Rat Peritoneal Mast Cells | Antigen | ~6 µM | [7] |
| This compound | Data not available in searched literature | - | - | - |
Note: The IC50 value for cromolyn sodium can vary depending on the experimental conditions, including the type of mast cells used and the stimulus for degranulation.
Due to the lack of publicly available IC50 data for this compound in a comparable in vitro model, a direct and precise comparison of potency remains challenging.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of mast cell stabilizing agents. Below are representative experimental protocols for evaluating the inhibition of histamine release from mast cells, a primary measure of mast cell stabilization.
In Vitro Mast Cell Degranulation Assay (Rat Peritoneal Mast Cells)
This protocol is a classic method for assessing the activity of mast cell stabilizing compounds.
1. Isolation of Rat Peritoneal Mast Cells:
-
Euthanize male Wistar rats and inject 10-15 mL of buffered salt solution (e.g., Tyrode's buffer) into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid, which contains a mixed population of cells including mast cells.
-
Purify mast cells by centrifugation over a density gradient (e.g., Percoll).
2. Sensitization of Mast Cells (for IgE-mediated degranulation):
-
Incubate the purified mast cells with a sensitizing antibody, such as anti-dinitrophenyl (DNP) IgE, for a defined period (e.g., 2-4 hours at 37°C).
3. Inhibition Assay:
-
Wash the sensitized mast cells to remove excess antibody.
-
Pre-incubate the cells with various concentrations of the test compound (this compound or cromolyn sodium) or vehicle control for 15-30 minutes at 37°C.
-
Induce degranulation by adding a specific stimulus. For IgE-mediated degranulation, dinitrophenyl-human serum albumin (DNP-HSA) is used. For non-immunologic stimulation, compounds like compound 48/80 or calcium ionophore A23187 can be used.
-
Incubate for a further 15-30 minutes at 37°C.
4. Quantification of Histamine Release:
-
Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Collect the supernatant, which contains the released histamine.
-
Lyse the cell pellet to determine the residual histamine content (total histamine = released + residual).
-
Measure histamine concentration in the supernatant and cell lysate using a sensitive method such as fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of histamine release and the percentage of inhibition by the test compound.
In Vitro Mast Cell Degranulation Assay (RBL-2H3 Cell Line)
The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely used and convenient model for studying mast cell degranulation.[8][9][10]
1. Cell Culture and Seeding:
-
Culture RBL-2H3 cells in appropriate medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum and antibiotics).
-
Seed the cells into 24- or 96-well plates and allow them to adhere overnight.
2. Sensitization:
-
Sensitize the adherent cells by incubating with anti-DNP IgE overnight.
3. Inhibition and Stimulation:
-
Wash the cells with a buffered salt solution.
-
Pre-incubate the cells with various concentrations of this compound or cromolyn sodium for 30-60 minutes.
-
Stimulate degranulation by adding DNP-HSA.
4. Measurement of Degranulation:
-
A common method to quantify degranulation in RBL-2H3 cells is to measure the activity of β-hexosaminidase, an enzyme co-released with histamine.
-
Collect the supernatant and lyse the remaining cells.
-
Measure β-hexosaminidase activity in both fractions by incubating with a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance of the product.
-
Calculate the percentage of β-hexosaminidase release and the inhibition by the test compounds.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways in IgE-mediated mast cell degranulation and a typical experimental workflow for assessing mast cell stabilizers.
Caption: IgE-mediated mast cell degranulation pathway and points of inhibition.
Caption: A generalized workflow for an in vitro mast cell stabilization assay.
Conclusion
Both cromolyn sodium and this compound are effective inhibitors of mast cell degranulation. Cromolyn sodium is a well-characterized compound with a long history of clinical use and a substantial body of preclinical data. This compound has also demonstrated potent mast cell stabilizing activity in various models. A definitive quantitative comparison of their in vitro potency is challenging due to the lack of direct comparative studies in the available literature.
For researchers and drug development professionals, the choice between these or other mast cell stabilizers will depend on the specific therapeutic application, desired pharmacokinetic properties, and the need for further mechanistic understanding. The experimental protocols outlined in this guide provide a foundation for conducting such comparative studies to generate the necessary data for informed decision-making. Future head-to-head studies are warranted to more precisely delineate the relative potencies and mechanisms of action of these two compounds.
References
- 1. A convenient fluorimetry-based degranulation assay using RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiallergic drug cromolyn may inhibit histamine secretion by regulating phosphorylation of a mast cell protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Topical this compound, a potent mast cell degranulation inhibitor, does not improve adult atopic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a mast cell mediator-release inhibitor, on murine experimental contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New approach to the mechanism of antiasthmatic action of Tranilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of cromolyn sodium and deuterium oxide on anaphylactic histamine release from rat peritoneal mast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing degranulation in HMC1.2 and RBL-2H3 cells [protocols.io]
- 10. researchgate.net [researchgate.net]
Validating the Antiallergic Effects of RO 22-3747: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiallergic agent RO 22-3747 (tiacrilast) with other established antiallergic drugs. The information is compiled from preclinical studies and is intended to offer an objective overview of its performance, supported by experimental data and detailed methodologies.
Comparative Analysis of Antiallergic Activity
The antiallergic efficacy of RO 22-3747 has been evaluated in several preclinical models, primarily focusing on its ability to inhibit the release of allergic mediators. Its performance is compared here with other agents that act via different mechanisms, including mast cell stabilizers, antihistamines, and leukotriene receptor antagonists.
Table 1: In Vivo Efficacy in Passive Cutaneous Anaphylaxis (PCA) in Rats
The PCA model is a classic in vivo assay to evaluate the inhibition of IgE-mediated allergic reactions in the skin.
| Compound | Administration Route | ID50 (mg/kg) | Relative Potency |
| RO 22-3747 | Oral | 0.65[1] | - |
| Disodium Cromoglycate | Oral | >100 | Significantly less potent than RO 22-3747 |
Table 2: In Vivo Efficacy in Anaphylactic Bronchospasm in Passively Sensitized Rats
This model assesses the ability of a compound to protect against allergen-induced airway constriction.
| Compound | Administration Route | ID50 (mg/kg) | Relative Potency |
| RO 22-3747 | Oral | 0.022[1] | - |
| RO 22-3747 | Aerosol | - | 23-fold more potent than Disodium Cromoglycate[1] |
| Disodium Cromoglycate | Aerosol | - | - |
Table 3: In Vitro Efficacy in Inhibition of Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells
This in vitro assay directly measures the ability of a compound to stabilize mast cells and prevent the release of histamine upon allergen challenge.
| Compound | IC50 (µM) | Relative Potency |
| RO 22-3747 | 0.25[1] | 6-fold more potent than Disodium Cromoglycate |
| Disodium Cromoglycate | 1.5[1] | - |
Table 4: Comparison with Other Classes of Antiallergic Agents (Data from various preclinical models)
This table provides a broader comparison with other classes of antiallergic drugs. It is important to note that these values are from different studies and experimental conditions, so direct comparison should be made with caution.
| Compound | Class | Primary Mechanism of Action | Key Preclinical Findings |
| RO 22-3747 (this compound) | Mast Cell Stabilizer | Inhibition of mediator release from mast cells.[1] | Orally active and potent inhibitor of IgE-mediated allergic reactions.[1] |
| Disodium Cromoglycate | Mast Cell Stabilizer | Inhibition of mast cell degranulation.[2][3] | Poor oral absorption, primarily used via inhalation.[4][5] |
| Nedocromil Sodium | Mast Cell Stabilizer | Similar to disodium cromoglycate, inhibits mast cell activation.[6] | Effective in allergic rhinitis and asthma, may be effective in patients who do not respond to cromolyn.[2] |
| Ketotifen | Antihistamine / Mast Cell Stabilizer | H1 receptor antagonist and mast cell stabilizing properties.[5] | Orally active with both prophylactic and symptomatic relief actions.[5] |
| Montelukast | Leukotriene Receptor Antagonist | Blocks the action of cysteinyl leukotriene D4 on its receptor. | Effective in asthma and allergic rhinitis by targeting a specific inflammatory mediator pathway. |
| Levocetirizine | Second-Generation Antihistamine | Potent and selective H1 receptor antagonist. | Effective in relieving symptoms of allergic rhinitis and urticaria. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Passive Cutaneous Anaphylaxis (PCA) in Rats
This protocol is a representative model for evaluating the in vivo efficacy of antiallergic compounds.
Objective: To assess the ability of a test compound to inhibit IgE-mediated vascular permeability changes in the skin of rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-human serum albumin (HSA) antigen
-
Evans blue dye
-
Test compound (RO 22-3747 or other) and vehicle
-
Saline solution
Procedure:
-
Sensitization: Rats are passively sensitized by intradermal injections of anti-DNP IgE antibody into the shaved dorsal skin.
-
Latent Period: A latent period of 24-48 hours is allowed for the IgE antibodies to bind to mast cells in the skin.
-
Drug Administration: The test compound or vehicle is administered to the animals, typically orally (p.o.) or intraperitoneally (i.p.), at a specified time before antigen challenge.
-
Antigen Challenge: The rats are challenged by an intravenous (i.v.) injection of a solution containing DNP-HSA and Evans blue dye.
-
Evaluation: After a set time (e.g., 30 minutes), the animals are euthanized. The diameter and intensity of the blueing at the injection sites are measured. The amount of extravasated dye can be quantified by excising the skin sites, extracting the dye with a solvent (e.g., formamide), and measuring the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.[7][8]
-
Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in the amount of dye extravasation compared to the vehicle-treated control group. The ID50 value (the dose required to inhibit the reaction by 50%) is then determined.
In Vitro Histamine Release from Rat Peritoneal Mast Cells
This protocol outlines a standard method for assessing the mast cell stabilizing activity of a compound in vitro.
Objective: To determine the ability of a test compound to inhibit the antigen-induced release of histamine from isolated rat peritoneal mast cells.
Materials:
-
Male Wistar rats
-
Tyrode's buffer (or similar physiological buffer)
-
Anti-DNP IgE antibody
-
DNP-HSA antigen
-
Test compound (RO 22-3747 or other) and vehicle
-
Reagents for histamine assay (e.g., o-phthalaldehyde)
-
Centrifuge, incubator, and fluorometer
Procedure:
-
Mast Cell Isolation: Rat peritoneal mast cells are obtained by peritoneal lavage with a suitable buffer. The cells are then purified by density gradient centrifugation.
-
Sensitization: The isolated mast cells are passively sensitized by incubation with an optimal concentration of anti-DNP IgE antibody.
-
Pre-incubation: The sensitized mast cells are pre-incubated with various concentrations of the test compound or vehicle for a specified period.
-
Antigen Challenge: The cells are then challenged with an optimal concentration of DNP-HSA to induce histamine release. A control group is included where cells are not challenged with the antigen (spontaneous release).
-
Termination of Reaction: The reaction is stopped by centrifugation at a low temperature.
-
Histamine Assay: The amount of histamine released into the supernatant is measured using a sensitive method, such as a fluorometric assay with o-phthalaldehyde.[9][10] The total histamine content of the cells is determined by lysing an aliquot of the cells.
-
Data Analysis: The percentage of histamine release is calculated for each concentration of the test compound. The IC50 value (the concentration required to inhibit histamine release by 50%) is then determined from the dose-response curve.
Visualizations
Signaling Pathway of Mast Cell Degranulation and Inhibition
References
- 1. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. macsenlab.com [macsenlab.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mast cell stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microplate assay for measurement of histamine release from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Tiacrilast vs. Second-Generation Antihistamines: A Comparative Efficacy and Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-allergic properties of Tiacrilast, a mast cell stabilizer, and second-generation antihistamines, which primarily act as histamine H1 receptor antagonists. The information is intended for a scientific audience to facilitate research and development in the field of allergic and inflammatory diseases.
Mechanisms of Action: A Tale of Two Strategies
This compound and second-generation antihistamines employ distinct strategies to mitigate allergic responses. This compound acts upstream by preventing the release of histamine and other inflammatory mediators from mast cells, while second-generation antihistamines act downstream by blocking the action of histamine at its receptor.
This compound , identified as a potent mast cell degranulation inhibitor in both in vitro and in vivo studies, is believed to exert its effect by stabilizing the mast cell membrane.[1][2] This stabilization prevents the influx of calcium ions (Ca2+) that is a critical trigger for the fusion of histamine-containing granules with the cell membrane and their subsequent release. The precise intracellular signaling pathway through which this compound mediates this effect is not fully elucidated but is thought to involve the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, as elevated cAMP is known to inhibit mast cell degranulation.
Second-generation antihistamines , such as cetirizine, loratadine, and fexofenadine, are selective inverse agonists of the histamine H1 receptor. When histamine, released from activated mast cells, binds to the H1 receptor on various cell types (e.g., smooth muscle, endothelial cells), it triggers a signaling cascade through a Gq-protein coupled pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, leading to the physiological effects of an allergic reaction, such as vasodilation and increased vascular permeability. Second-generation antihistamines competitively bind to the H1 receptor, stabilizing it in an inactive conformation and thus blocking histamine-induced signal transduction.
Below is a diagram illustrating the distinct points of intervention for this compound and second-generation antihistamines in the allergic cascade.
Comparative Efficacy Data
In Vitro Inhibition of Histamine Release
This table summarizes the 50% inhibitory concentration (IC50) of this compound and some second-generation antihistamines on histamine release from mast cells or basophils. Lower IC50 values indicate higher potency.
| Compound | Cell Type | Stimulus | IC50 | Reference |
| This compound | Data Not Available | - | Data Not Available | - |
| Loratadine | Human Basophils | anti-IgE | 30 µM | [3] |
| Cetirizine | RBL-2H3 Cells | Antigen | ~7.35 µM (at 73.5% inhibition with 1000 ng/mL) | [4] |
Note: The IC50 for Cetirizine is an approximation based on the provided data point.
In Vivo Efficacy in Animal Models
This table presents data on the 50% effective dose (ED50) or other measures of in vivo efficacy for this compound and second-generation antihistamines in animal models of allergic reactions.
| Compound | Animal Model | Endpoint | Efficacy | Reference |
| This compound | Murine Contact Dermatitis | Reduction in ear swelling | Significant reduction at 1% concentration | [2] |
| Cetirizine | Murine Passive Cutaneous Anaphylaxis (PCA) | Inhibition of Evans blue dye extravasation | ED50 approx. 50 mg/kg (p.o.) | [5] |
Experimental Protocols
In Vitro Mast Cell Degranulation Assay
This protocol is a generalized method for assessing the inhibitory effect of a compound on IgE-mediated degranulation of rat basophilic leukemia (RBL-2H3) cells.
Protocol Steps:
-
Cell Culture and Seeding: RBL-2H3 cells are cultured in appropriate media and seeded into 96-well plates.
-
Sensitization: Cells are incubated with anti-dinitrophenyl (DNP) immunoglobulin E (IgE) to sensitize them.
-
Compound Incubation: After washing to remove unbound IgE, cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Antigen Challenge: Degranulation is initiated by adding the antigen, DNP-human serum albumin (HSA), to the wells.
-
Quantification of Degranulation: The supernatant is collected, and the activity of a released granular enzyme, such as β-hexosaminidase, is measured using a colorimetric substrate.
-
Data Analysis: The percentage of histamine release inhibition is calculated by comparing the enzyme activity in compound-treated wells to that in vehicle-treated (control) wells.
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model is a widely used in vivo assay to evaluate the efficacy of anti-allergic compounds.
Protocol Steps:
-
Passive Sensitization: Mice are injected intradermally in the ear pinna with a specific IgE antibody (e.g., anti-DNP IgE).
-
Drug Administration: After a latent period (typically 24 hours) to allow the IgE to bind to mast cells, the test compound or vehicle is administered, often orally.
-
Antigen Challenge and Vascular Permeability Marker: Subsequently, the specific antigen (e.g., DNP-HSA) along with Evans blue dye (a marker for vascular permeability) is injected intravenously.
-
Assessment of Anaphylactic Reaction: The antigen cross-links the IgE on mast cells, causing degranulation and release of vasoactive mediators. This increases vascular permeability, leading to the extravasation of the Evans blue dye into the ear tissue.
-
Quantification: The amount of dye in the ear tissue is extracted and quantified spectrophotometrically, which serves as a measure of the severity of the allergic reaction. The inhibitory effect of the test compound is determined by the reduction in dye extravasation compared to the vehicle-treated group.
Discussion and Future Directions
The available data suggests that this compound is a mast cell stabilizer, though quantitative data on its potency and a detailed understanding of its molecular mechanism are limited in the public domain. In contrast, second-generation antihistamines are well-characterized H1 receptor antagonists with proven clinical efficacy for allergic conditions.
While both classes of drugs aim to alleviate allergic symptoms, their different mechanisms of action may offer distinct therapeutic advantages. Mast cell stabilizers like this compound, by preventing the release of a broad spectrum of mediators (including histamine, leukotrienes, and prostaglandins), could theoretically offer a wider range of anti-inflammatory effects compared to agents that only block the action of histamine. However, the clinical translation of this potential benefit for this compound remains to be robustly demonstrated. A clinical trial of topical this compound for atopic eczema did not show a significant improvement over the vehicle control.[1]
Future research should focus on:
-
Direct Comparative Studies: Head-to-head clinical trials comparing the efficacy and safety of this compound with modern second-generation antihistamines in various allergic disorders are needed for a definitive assessment.
-
Elucidation of this compound's Mechanism: Detailed mechanistic studies are required to identify the specific intracellular targets and signaling pathways modulated by this compound in mast cells.
-
Quantitative In Vitro and In Vivo Potency: Determining the IC50 and ED50 values for this compound in standardized assays would allow for a more direct comparison with other anti-allergic compounds.
References
- 1. Topical this compound, a potent mast cell degranulation inhibitor, does not improve adult atopic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a mast cell mediator-release inhibitor, on murine experimental contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ticagrelor inhibits the NLRP3 inflammasome to protect against inflammatory disease independent of the P2Y12 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethacrynic acid inhibition of histamine release from rat mast cells: effect on cellular ATP levels and thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling Tiacrilast's Mechanism: A Comparative Analysis of Mast Cell Stabilizers
For Immediate Release
[City, State] – [Date] – In the landscape of anti-allergic and inflammatory drug development, the precise mechanism and comparative efficacy of mast cell stabilizing agents are of paramount importance. This guide offers a detailed cross-study validation of the mechanism of Tiacrilast, a potent mast cell mediator-release inhibitor, benchmarked against established alternatives such as Cromolyn sodium, Ketotifen, and Nedocromil sodium. This analysis is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Comparison of Mast Cell Stabilizer Potency
| Compound | Cell Type | Assay | IC50 / Effective Concentration |
| This compound | - | - | Potent inhibitor, specific IC50 not available in reviewed literature |
| Cromolyn sodium | Rat Peritoneal Mast Cells | Antigen-induced histamine release | ~6 µM for 50% inhibition |
| Human Lung & Tonsillar Mast Cells | Antigen-induced histamine release | High concentration (1000 µM) required for significant inhibition | |
| Ketotifen | Human Conjunctival Mast Cells | Antigen-induced histamine & tryptase release | 10⁻¹¹ to 10⁻⁴ M for ≥90% inhibition |
| Nedocromil sodium | Human Lung, Tonsillar & Adenoidal Mast Cells | Antigen-induced histamine release | 1000 µM (more effective than Cromolyn sodium) |
| Rat Peritoneal Mast Cells & 3T3 Fibroblasts | Anti-IgE or Compound 48/80 induced histamine release | 10⁻⁵ M |
Deciphering the Mechanism: Key Signaling Pathways
The degranulation of mast cells is a complex process initiated by the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the cell surface. This event triggers a cascade of intracellular signaling events, culminating in the release of histamine, proteases, and other inflammatory mediators. Mast cell stabilizers exert their effects by intervening at critical junctures in this pathway. A primary mechanism of action for many mast cell stabilizers is the inhibition of calcium influx, a crucial step for the fusion of granular membranes with the plasma membrane.[3][4]
Standardized Experimental Protocols for Validation
The in vitro mast cell degranulation assay is a cornerstone for evaluating the potency of inhibitory compounds. The following protocol provides a standardized workflow for assessing the efficacy of this compound and its alternatives.
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
1. Cell Culture and Sensitization:
-
Rat Basophilic Leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP)-IgE.
2. Compound Incubation:
-
The sensitized cells are washed with Tyrode's buffer.
-
Various concentrations of the test compound (this compound, Cromolyn sodium, etc.) or vehicle control are added to the wells and incubated for a specified period (e.g., 30 minutes) at 37°C.
3. Degranulation Induction:
-
Mast cell degranulation is triggered by adding DNP-human serum albumin (HSA) to the wells.
-
A positive control for maximum release is established by lysing a set of cells with Triton X-100. A negative control (spontaneous release) consists of cells not challenged with the antigen.
4. Quantification of β-Hexosaminidase Release:
-
The cell plate is centrifuged to pellet the cells.
-
The supernatant from each well is transferred to a new 96-well plate.
-
A substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added, and the plate is incubated.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
5. Data Analysis:
-
The percentage of β-hexosaminidase release is calculated for each sample relative to the total release (Triton X-100 lysed cells).
-
The percentage inhibition by the test compound is determined by comparing the release in the presence of the compound to the vehicle control.
-
IC50 values are calculated from the dose-response curves.
Conclusion
This comparative guide underscores the well-established role of this compound as a potent mast cell stabilizer. While direct quantitative comparisons with alternatives are limited by the availability of public data for this compound, the provided benchmarks for Cromolyn sodium, Ketotifen, and Nedocromil sodium offer a valuable framework for its evaluation. The detailed experimental protocols and signaling pathway diagrams serve as a robust resource for researchers aiming to further validate and explore the therapeutic potential of this compound and other mast cell-targeting agents. Future studies providing direct, side-by-side quantitative analysis will be crucial for definitively positioning this compound within the therapeutic arsenal for allergic and inflammatory diseases.
References
- 1. Topical this compound, a potent mast cell degranulation inhibitor, does not improve adult atopic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a mast cell mediator-release inhibitor, on murine experimental contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mast cell degranulation and calcium influx are inhibited by an Echinacea purpurea extract and the alkylamide dodeca-2E,4E-dienoic acid isobutylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. game.pharmacologymentor.com [game.pharmacologymentor.com]
The Evolving Landscape of Allergy Therapeutics: A Comparative Analysis of Tiacrilast and Novel Treatments
For decades, the management of allergic diseases has been a dynamic field of research, continuously seeking more targeted and effective therapies. This guide provides a comparative overview of Tiacrilast, an early-generation mast cell stabilizer, and the novel therapeutic approaches that have reshaped the treatment of allergic conditions. By examining their mechanisms of action, clinical efficacy, and safety profiles, we aim to offer a valuable resource for researchers, scientists, and drug development professionals.
This analysis delves into the experimental data underpinning these treatments, presenting a clear comparison to inform future research and development in allergology.
Executive Summary of Comparative Data
The following tables summarize the key characteristics and clinical endpoints of this compound and a selection of novel allergy treatments. Due to the limited publicly available data on this compound, a direct head-to-head comparison is constrained. However, by juxtaposing its profile with modern therapies, a clear picture of the advancements in the field emerges.
Table 1: Mechanism of Action and Therapeutic Target
| Treatment | Drug Class | Mechanism of Action | Primary Therapeutic Target(s) |
| This compound | Mast Cell Stabilizer | Inhibits the degranulation of mast cells, preventing the release of histamine and other inflammatory mediators.[1][2] | Mast Cells |
| Omalizumab | Monoclonal Antibody (Anti-IgE) | Binds to circulating IgE, preventing it from attaching to mast cells and basophils, thereby inhibiting the allergic cascade. | Immunoglobulin E (IgE) |
| Dupilumab | Monoclonal Antibody (Anti-IL-4Rα) | Blocks the signaling of Interleukin-4 (IL-4) and Interleukin-13 (IL-13), key drivers of type 2 inflammation.[1] | IL-4 and IL-13 Pathways |
| Allergen Immunotherapy (AIT) | Biological Response Modifier | Induces immunological tolerance by administering gradually increasing doses of the specific allergen, shifting the immune response from Th2 to Th1. | Allergen-specific Immune Response |
| Cetirizine/Fexofenadine | Second-Generation Antihistamine | Selectively antagonizes peripheral H1 receptors, blocking the action of histamine. | Histamine H1 Receptors |
Table 2: Comparative Efficacy in Allergic Conditions
| Treatment | Indication Studied | Key Efficacy Endpoint(s) | Quantitative Results |
| This compound | Atopic Eczema | Improvement in erythema, scaling, induration, exudation, and pruritus on a 4-point scale. | >33% improvement in 78% of drug-treated sites vs. 75% in vehicle-treated sites (not statistically significant).[2][3] |
| Omalizumab | Seasonal Allergic Rhinitis | Reduction in daily nasal symptom severity scores. | Significantly lower nasal symptom scores (0.75) compared to placebo (0.98).[4] 83.3% of patients responded to treatment.[5] |
| Dupilumab | Atopic Dermatitis | Percentage of patients achieving Investigator's Global Assessment (IGA) score of 0 or 1 (clear or almost clear skin). | 24.4% of patients receiving dupilumab achieved IGA 0/1 vs. 2.4% with placebo at week 16.[1] |
| Allergen Immunotherapy (AIT) | Allergic Asthma | Reduction in inhaled corticosteroid (ICS) dose. | Significant reduction in ICS dose in the AIT group compared to the non-AIT group.[6] |
| Cetirizine | Seasonal Allergic Rhinitis | Reduction in Total Symptom Severity Complex (TSSC) score. | 26% greater reduction in TSSC at 12 hours compared to fexofenadine.[7] |
| Fexofenadine | Seasonal Allergic Rhinitis | Reduction in Total Symptom Severity Complex (TSSC) score. | Significantly more effective than placebo in reducing TSSC scores.[7] |
Table 3: Overview of Safety and Tolerability
| Treatment | Common Adverse Events | Serious Adverse Events |
| This compound | Generally well-tolerated in the cited study.[2][3] | Data not available. |
| Omalizumab | Injection site reactions, viral infections, sinusitis, headache, pharyngitis. | Anaphylaxis (rare). |
| Dupilumab | Injection site reactions, conjunctivitis, oral herpes, eosinophilia.[8] | Hypersensitivity reactions. |
| Allergen Immunotherapy (AIT) | Local reactions at the injection site (SCIT) or oral pruritus (SLIT). | Systemic allergic reactions, including anaphylaxis (rare, more common with SCIT). |
| Cetirizine/Fexofenadine | Somnolence (more so with cetirizine), headache, dry mouth. | Rare; generally considered safe for long-term use.[9] |
Experimental Protocols and Methodologies
A cornerstone of robust scientific comparison is the understanding of the experimental designs that generated the data. Below are summaries of the methodologies employed in key studies for each treatment.
This compound for Atopic Eczema
A multicenter, double-blind, placebo-controlled trial was conducted to evaluate the efficacy of a topical formulation of this compound in adults with atopic eczema.[2][3]
-
Study Design: Patients applied a 3% hydrogel formulation of this compound to affected skin areas, with a vehicle hydrogel applied to contralateral control sites.
-
Treatment Duration: 28 days.
-
Efficacy Assessment: Clinical efficacy was assessed weekly by scoring five key signs and symptoms of atopic eczema (erythema, scaling, induration, exudation, and pruritus) on a 4-point scale (0=absent, 1=mild, 2=moderate, 3=severe).
-
Primary Outcome: The primary efficacy measure was the change in the total symptom score from baseline to the end of the treatment period.
Omalizumab for Seasonal Allergic Rhinitis
A randomized, double-blind, placebo-controlled trial was conducted to assess the efficacy and safety of Omalizumab in patients with a history of moderate to severe seasonal allergic rhinitis.[4]
-
Study Population: Patients with a documented history of ragweed-induced allergic rhinitis and a baseline IgE level within a specified range.
-
Intervention: Patients received subcutaneous injections of Omalizumab or placebo prior to and during the ragweed season.
-
Efficacy Measures: The primary efficacy endpoint was the daily nasal symptom severity score. Other measures included rescue antihistamine use and rhinitis-specific quality of life.
-
Data Collection: Patients recorded their symptoms daily in a diary.
Dupilumab for Atopic Dermatitis
The efficacy and safety of Dupilumab were evaluated in multiple randomized, double-blind, placebo-controlled trials (e.g., SOLO 1, SOLO 2, CHRONOS) in adult patients with moderate-to-severe atopic dermatitis.[1]
-
Study Design: Patients received subcutaneous injections of Dupilumab or placebo, either as monotherapy or in combination with topical corticosteroids.
-
Primary Endpoints: The co-primary endpoints were the proportion of patients with an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) and a reduction of at least 75% in the Eczema Area and Severity Index (EASI-75) at week 16.
-
Patient-Reported Outcomes: Itch intensity was assessed using the Peak Pruritus Numerical Rating Scale (NRS).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for a deeper understanding. The following diagrams, rendered using Graphviz, illustrate key pathways and workflows.
Caption: Simplified signaling pathway of an allergic reaction and points of therapeutic intervention.
Caption: Mechanism of action of Dupilumab in blocking IL-4 and IL-13 signaling.
Caption: A generalized workflow for a randomized controlled clinical trial in dermatology.
Conclusion
The journey from early mast cell stabilizers like this compound to the highly targeted monoclonal antibodies and refined immunotherapies of today illustrates a profound evolution in our understanding of allergic pathophysiology. While this compound's mechanism of inhibiting mast cell degranulation was a logical therapeutic strategy, clinical data, as limited as it is, suggests it did not achieve significant efficacy in atopic eczema.
In contrast, novel treatments demonstrate the power of targeting specific molecules and pathways in the allergic inflammatory cascade. Omalizumab and Dupilumab have set new standards of care in various allergic diseases by precisely neutralizing IgE and the IL-4/IL-13 axis, respectively. Allergen immunotherapy offers the potential for disease modification, and modern antihistamines provide safe and effective symptomatic relief.
The comparative data underscores a clear trend towards more personalized and effective allergy management. For researchers and drug development professionals, the story of this compound serves as a valuable historical benchmark against which the success of these novel therapies can be measured, guiding the quest for even more innovative treatments for allergic diseases.
References
- 1. A Review of Phase 3 Trials of Dupilumab for the Treatment of Atopic Dermatitis in Adults, Adolescents, and Children Aged 6 and Up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical this compound, a potent mast cell degranulation inhibitor, does not improve adult atopic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of omalizumab on symptoms of seasonal allergic rhinitis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness and Response Predictors of Omalizumab in Treating Patients with Seasonal Allergic Rhinitis: A Real-World Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Allergen Immunotherapy for Allergic Asthma in Real World Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of cetirizine and fexofenadine for seasonal allergic rhinitis, 5-12 hours postdose, in the environmental exposure unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adult Real-World Data | DUPIXENT® (dupilumab) [dupixenthcp.com]
- 9. Cetirizine vs Fexofenadine Comparison - Drugs.com [drugs.com]
An In Vivo Comparative Analysis of Tiacrilast and Ketotifen for Allergic Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vivo comparison of two mast cell stabilizing agents, Tiacrilast and ketotifen. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective mechanisms and efficacy in preclinical models of allergic inflammation.
Executive Summary
This compound and ketotifen both demonstrate efficacy in reducing allergic inflammation in vivo through the stabilization of mast cells and inhibition of mediator release. Ketotifen, a well-established compound, exhibits a dual mechanism of action as both a mast cell stabilizer and a histamine H1 receptor antagonist. This compound has been shown to be effective in murine models of contact dermatitis. This guide presents the available in vivo data for both compounds, details the experimental protocols used in these studies, and provides visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
Both this compound and ketotifen exert their anti-allergic effects primarily by stabilizing mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators.
Ketotifen is known to have a multi-faceted mechanism of action that includes:
-
Mast cell stabilization : It inhibits the degranulation of mast cells in response to various stimuli.[1]
-
Histamine H1 receptor antagonism : It directly blocks the action of histamine on H1 receptors.[2]
-
Inhibition of inflammatory mediators : It can inhibit the release of leukotrienes and other inflammatory substances.[1]
This compound is characterized as a mast cell mediator-release inhibitor.[3] Its primary mechanism is the stabilization of mast cells, which has been demonstrated to preserve mast cell architecture in vivo.[3]
Comparative In Vivo Efficacy
Table 1: In Vivo Efficacy of this compound in a Murine Model of Contact Dermatitis
| Species | Model | Treatment | Dosage | Key Findings | Reference |
| Mouse | Dinitrofluorobenzene-induced allergic contact dermatitis | Topical this compound | 1% | Significantly reduced ear swelling and preserved mast cell architecture. | [3] |
| Mouse | Croton oil- or dimethyl sulfoxide-induced irritant contact dermatitis | Topical this compound | 1% | Significantly reduced ear swelling. | [3] |
Table 2: In Vivo Efficacy of Ketotifen in Allergic Models
| Species | Model | Treatment | Dosage | Key Findings | Reference |
| Mouse | Ovalbumin-induced allergic rhinitis | Oral Ketotifen | Not specified | Inhibited increases in serum levels of OVA-specific IgE, histamine, leukotriene C4, IL-4, TNF-α, and IL-1β. | [4] |
| Human | Atopic asthma | Oral Ketotifen | 1 mg twice daily | Significant improvement in asthma symptoms and bronchial responsiveness. Reduction of eosinophils and T cells in bronchial mucosa. | [5] |
| Human | Allergic rhinitis | Oral Ketotifen | 1 mg twice daily | Efficacy rates of 73.5% in sneezing, 71% in nasal discharge, and 58% in nasal obstruction. | [6] |
| Human | Histamine and allergen-induced skin weals | Oral Ketotifen | Not specified | Significantly more potent in inhibiting both histamine and allergen-induced skin wealing reactions compared to clemastine and chlorpheniramine. | [7] |
Experimental Protocols
Murine Model of Dinitrofluorobenzene-Induced Allergic Contact Dermatitis (this compound)
-
Animal Model: Mice.
-
Induction of Dermatitis: Sensitization with dinitrofluorobenzene (DNFB) followed by a challenge with DNFB on the ear to elicit an allergic contact dermatitis reaction.
-
Treatment: Topical application of a 1% this compound formulation to the affected ear.
-
Outcome Measures:
-
Ear Swelling: Measurement of the change in ear thickness as an indicator of inflammation.
-
Histopathology: Microscopic examination of ear tissue to assess mast cell architecture and inflammatory cell infiltration.[3]
-
Murine Model of Ovalbumin-Induced Allergic Rhinitis (Ketotifen)
-
Animal Model: BALB/c mice.
-
Induction of Allergic Rhinitis: Sensitization with ovalbumin (OVA) followed by repeated intranasal challenges with OVA to induce an allergic rhinitis phenotype.
-
Treatment: Oral administration of ketotifen.
-
Outcome Measures:
-
Symptom Scores: Evaluation of clinical signs of allergic rhinitis (e.g., sneezing, nasal rubbing).
-
Serum Biomarkers: Measurement of serum levels of OVA-specific IgE, histamine, leukotriene C4, and various cytokines (IL-4, TNF-α, IL-1β) using ELISA.
-
Histopathology: Examination of nasal mucosal tissue for inflammation, mucin release, and eosinophil infiltration.[4]
-
Signaling Pathways
The primary target of both this compound and ketotifen is the mast cell. The following diagram illustrates the general signaling pathway of mast cell degranulation and the points of inhibition for mast cell stabilizers.
Conclusion
Based on the available in vivo data, both this compound and ketotifen are effective inhibitors of mast cell-mediated allergic inflammation. Ketotifen has been more extensively studied in a wider range of preclinical and clinical models, demonstrating efficacy in allergic rhinitis and asthma, and possesses a dual mechanism of action. This compound has shown clear efficacy in a murine model of contact dermatitis. The lack of direct comparative studies necessitates that researchers carefully consider the specific allergic model and desired therapeutic outcomes when choosing between these agents for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing future comparative studies to directly evaluate the relative potency and efficacy of this compound and ketotifen.
References
- 1. Ketotifen: current views on its mechanism of action and their therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the in vivo effects of ketotifen, clemastine, chlorpheniramine and sodium cromoglycate on histamine and allergen induced weals in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a mast cell mediator-release inhibitor, on murine experimental contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the efficacy of KOB03, ketotifen, and montelukast in an experimental mouse model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ketotifen on symptoms and on bronchial mucosa in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clincal Effect of Ketotifen in Allergic Rhinitis. [e-jyms.org]
- 7. A comparison of the in vivo effects of ketotifen, clemastine, chlorpheniramine and sodium cromoglycate on histamine and allergen induced weals in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Historical Studies on Tiacrilast: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of historical studies on Tiacrilast, a mast cell mediator-release inhibitor. Due to the limited availability of full-text historical articles, this guide focuses on summarizing the available information and providing general experimental frameworks for replicating similar studies.
This compound is a quinazoline derivative identified as a potent inhibitor of mast cell degranulation in in vitro and animal studies.[1][2] It was investigated for its potential therapeutic effects in allergic and inflammatory skin conditions such as contact dermatitis, atopic eczema, and psoriasis.[2][3][4] This guide offers a comparison with other well-established mast cell stabilizers, Cromolyn Sodium and Ketotifen, and outlines the methodologies for key experiments to facilitate further research in this area.
Comparative Analysis of Mast Cell Stabilizers
| Drug Class | Primary Mechanism of Action | Known Characteristics |
| This compound | Mast cell mediator-release inhibitor | Investigated for topical use in inflammatory skin diseases.[1][2][3] |
| Cromolyn Sodium | Mast cell stabilizer | Prevents the release of inflammatory mediators like histamine and leukotrienes.[5] Used prophylactically for asthma and allergic rhinitis.[5] |
| Ketotifen | Mast cell stabilizer and H1-antihistamine | Possesses both mast cell stabilizing and antihistaminic properties, offering a dual-action approach.[6][7] |
Experimental Protocols
To replicate and expand upon the historical research on this compound, the following detailed experimental protocols for key assays are provided. These are generalized procedures based on standard methods used for evaluating mast cell stabilizers.
In Vitro Mast Cell Degranulation Assay
This assay is fundamental for quantifying the inhibitory effect of a compound on the release of inflammatory mediators from mast cells.
Objective: To determine the concentration-dependent inhibition of mast cell degranulation by this compound and comparator compounds.
Methodology:
-
Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a commonly used mast cell model, are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
-
Sensitization: Cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP) IgE antibody.
-
Compound Incubation: The sensitized cells are washed and then pre-incubated with varying concentrations of this compound, Cromolyn Sodium, or Ketotifen for 30 minutes at 37°C.
-
Stimulation: Mast cell degranulation is induced by challenging the cells with DNP-human serum albumin (DNP-HSA).
-
Quantification: The release of β-hexosaminidase, an enzyme co-released with histamine, into the supernatant is measured colorimetrically. The percentage of inhibition is calculated by comparing the release in the presence of the test compound to the vehicle control.
Passive Cutaneous Anaphylaxis (PCA) in a Rat Model
The PCA model is an in vivo method to assess the acute allergic reaction and the efficacy of inhibitory compounds.
Objective: To evaluate the ability of this compound to inhibit IgE-mediated passive cutaneous anaphylaxis.
Methodology:
-
Sensitization: Rats are passively sensitized by intradermal injections of anti-DNP IgE antibody into the dorsal skin.
-
Drug Administration: After a 24-hour sensitization period, this compound, a comparator drug, or vehicle is administered, typically via oral or intraperitoneal routes.
-
Challenge: An antigen challenge is performed by intravenous injection of DNP-HSA mixed with Evans blue dye.
-
Evaluation: The intensity of the anaphylactic reaction is quantified by measuring the area and intensity of the blue dye extravasation at the sensitized skin sites. The percentage of inhibition is calculated by comparing the reaction in the drug-treated group to the vehicle-treated group.
Visualizing Experimental and Logical Frameworks
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Disclaimer: The information provided in this guide is based on publicly available abstracts and general knowledge of mast cell biology. The lack of access to full-text historical research articles on this compound limits the specificity of the data and protocols presented. This guide is intended to serve as a starting point for researchers to design and conduct their own investigations into the properties of this compound and other mast cell stabilizers.
References
- 1. Topical this compound, a potent mast cell degranulation inhibitor, does not improve adult atopic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a mast cell mediator-release inhibitor, on murine experimental contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitor of the release of mast cell mediators does not improve the psoriatic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moderate to Severe Plaque Psoriasis Study Results - SOTYKTU® (deucravacitinib) [sotyktu.com]
- 5. pro.dermnetnz.org [pro.dermnetnz.org]
- 6. cdn.mdedge.com [cdn.mdedge.com]
- 7. Efficacy and safety of tildrakizumab for the treatment of moderate-to-severe plaque psoriasis of the scalp: A multicenter, randomized, double-blind, placebo-controlled, Phase 3b study - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiacrilast: A Comparative Analysis of a Mast Cell Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mast Cell Inhibitors
Mast cell stabilizers are a class of drugs that inhibit the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells. This action is crucial in the management of allergic and inflammatory conditions. Common examples of mast cell inhibitors include cromolyn sodium, ketotifen, and nedocromil sodium. These agents are utilized in the treatment of allergic rhinitis, asthma, and allergic conjunctivitis.
Potency Comparison
Direct, quantitative comparisons of Tiacrilast with other mast cell inhibitors are limited in publicly available scientific literature. However, qualitative statements from existing studies describe this compound as a "potent" inhibitor of mast cell degranulation.[1][2]
For context, the relative potency of other well-established mast cell inhibitors has been documented:
-
Ketotifen has been shown to be more potent than cromolyn sodium in inhibiting mediator release from mast cells.[3][4][5][6]
-
Nedocromil sodium is considered more potent than cromolyn sodium.
Without specific IC50 values for this compound, a direct ranking is not possible. The following table summarizes the available comparative information.
| Mast Cell Inhibitor | Potency (Relative Comparison) | Supporting Evidence |
| This compound | Described as a "potent" inhibitor | In vitro and animal studies[1][2] |
| Cromolyn Sodium | Baseline for comparison | Widely studied mast cell stabilizer |
| Ketotifen | More potent than Cromolyn Sodium | Clinical and in vitro studies[3][4][5][6] |
| Nedocromil Sodium | More potent than Cromolyn Sodium | Preclinical and clinical observations |
Table 1: Relative Potency of Mast Cell Inhibitors
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Mast Cell Degranulation Assay
This assay is fundamental for quantifying the inhibitory effect of a compound on the release of inflammatory mediators from mast cells.
Objective: To measure the dose-dependent inhibition of mast cell degranulation by a test compound (e.g., this compound) following immunological stimulation.
Methodology:
-
Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a commonly used mast cell model, are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum and antibiotics.
-
Sensitization: Cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Compound Incubation: The sensitized cells are washed and then pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Mast cell degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).
-
Quantification of Mediator Release: The release of β-hexosaminidase, a granular enzyme, into the supernatant is measured as an index of degranulation. This is done by incubating the supernatant with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to control cells lysed with Triton X-100 (representing 100% release). The inhibitory effect of the compound is then determined, and the IC50 value can be calculated.
Caption: Workflow for In Vitro Mast Cell Degranulation Assay
Signaling Pathways in Mast Cell Degranulation
The precise signaling pathways modulated by this compound are not extensively detailed in the available literature. However, the general mechanism of mast cell degranulation involves the cross-linking of high-affinity IgE receptors (FcεRI) on the mast cell surface, which initiates a complex intracellular signaling cascade.
This cascade typically involves the activation of spleen tyrosine kinase (Syk), leading to the phosphorylation of downstream adapter proteins and enzymes such as phospholipase Cγ (PLCγ) and phosphoinositide 3-kinase (PI3K). These events culminate in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which are critical for the fusion of granular membranes with the plasma membrane and the subsequent release of inflammatory mediators.
It is hypothesized that mast cell stabilizers like this compound interfere with one or more steps in this cascade, potentially by inhibiting calcium influx or modulating the activity of key signaling enzymes.
Caption: Simplified Mast Cell Degranulation Pathway
References
- 1. Effect of this compound, a mast cell mediator-release inhibitor, on murine experimental contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical this compound, a potent mast cell degranulation inhibitor, does not improve adult atopic eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. researchgate.net [researchgate.net]
- 6. medicaljournal-ias.org [medicaljournal-ias.org]
Limited Head-to-Head Clinical Data Available for the Mast Cell Stabilizer Tiacrilast
Despite its classification as a potent mast cell degranulation inhibitor, publicly available head-to-head clinical trial data directly comparing Tiacrilast with other active therapies is largely absent. The existing research primarily consists of a placebo-controlled study investigating its efficacy in atopic eczema. This trial, unfortunately, did not demonstrate a statistically significant improvement in symptoms when compared to the vehicle control.[1] The lack of robust comparative clinical data presents a challenge for researchers, scientists, and drug development professionals seeking to evaluate its relative performance against other mast cell stabilizers.
Given the limited availability of direct comparative studies for this compound, this guide will provide a comparative overview of two other notable mast cell stabilizers, Cromolyn Sodium and Lodoxamide , for which head-to-head data is more readily accessible. This comparison will offer valuable insights into the evaluation of mast cell stabilizing agents in a clinical context.
Comparison of Mast Cell Stabilizers: Cromolyn Sodium vs. Lodoxamide
Cromolyn sodium and Lodoxamide are both used in the management of allergic conditions, primarily acting by inhibiting the degranulation of mast cells and the subsequent release of inflammatory mediators.
Quantitative Data Summary
| Feature | Cromolyn Sodium | Lodoxamide |
| Primary Indication | Allergic Rhinitis, Asthma, Mastocytosis | Allergic Conjunctivitis, Vernal Keratoconjunctivitis |
| Mechanism of Action | Mast Cell Stabilizer | Mast Cell Stabilizer |
| Formulations | Nasal spray, nebulizer solution, oral concentrate, ophthalmic solution | Ophthalmic solution |
Experimental Protocols
A key study comparing the efficacy of Lodoxamide 0.1% ophthalmic solution to Cromolyn Sodium 4% ophthalmic solution in patients with vernal keratoconjunctivitis provides valuable comparative data.
Study Design: A multicenter, double-masked, randomized, parallel-group study was conducted.
Patient Population: 120 patients diagnosed with vernal keratoconjunctivitis.
Treatment Regimen: Patients were randomly assigned to receive either Lodoxamide 0.1% or Cromolyn Sodium 4% ophthalmic solution, administered four times daily for 28 days.
Efficacy Assessment: Clinical signs and symptoms, including itching, tearing, foreign-body sensation, and physician's clinical judgment of improvement, were evaluated at baseline and at regular intervals throughout the study.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of mast cell degranulation and a typical workflow for a clinical trial comparing two topical ophthalmic solutions.
References
Safety Operating Guide
Navigating the Safe Disposal of Tiacrilast: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Tiacrilast. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is necessary, treating it as a hazardous substance based on the general properties of related thiazole derivatives. It is imperative to consult with a certified environmental management and hazardous waste disposal company to ensure compliance with all federal, state, and local regulations.
Hazard Assessment and Characterization
Thiazole and its derivatives are often flammable and can exhibit toxic properties.[1] In the absence of specific data for this compound, it is prudent to assume it may present the following hazards:
-
Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Toxicity: Potential for acute toxicity if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.[1]
-
Environmental Hazards: Assumed to be harmful to aquatic life. Must not be allowed to enter drains or waterways.[1]
Table 1: General Hazard Classification for Thiazole Derivatives
| Hazard Category | Classification (Assumed) | Precautionary Statements |
| Physical Hazards | Flammable Liquid | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.[1] |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation | Avoid direct contact. Use appropriate Personal Protective Equipment (PPE). Dispose of as hazardous waste.[2] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects | Prevent release to the environment. Do not allow to enter drains or waterways.[2] |
Experimental Protocol: Spill Management
In the event of a this compound spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Alert: Immediately notify all personnel in the vicinity and evacuate the immediate area.[1]
-
Control Ignition Sources: If the substance is flammable, extinguish all nearby sources of ignition.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs in a location with poor ventilation, contact your institution's environmental health and safety (EHS) department.[1]
-
Containment: For minor spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the liquid. Do not use combustible materials like paper towels.[1]
-
Cleanup:
-
Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[2]
-
Carefully collect the absorbed material and place it in a designated hazardous waste container.[2]
-
Decontaminate the spill area with a soap and water solution.
-
All materials used in the cleanup, including gloves and absorbent pads, must be collected in a sealed bag and disposed of in the hazardous waste container.[1]
-
-
Reporting: Report the incident to your laboratory supervisor and the EHS office in accordance with your institution's policies.[1]
Procedural Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste. This includes unused product, reaction byproducts, and contaminated lab supplies.
Step 1: Waste Collection
Collect all this compound waste in a dedicated and correctly labeled hazardous waste container that is compatible with the chemical. Ensure the container is kept securely closed when not in use.[1][2]
Step 2: Labeling
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"[1]
-
The full chemical name: "this compound"[1]
-
The approximate concentration and volume of the waste.[1]
-
The date when waste was first added to the container.[1]
-
Prominent indication of the associated hazards (e.g., "Flammable," "Toxic").[1]
Step 3: Storage
Store the hazardous waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials such as oxidizing agents and acids.[2]
Step 4: Final Disposal
Arrange for the disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste disposal company. You will need to provide a complete and accurate description of the waste.
Visualizing the Disposal Workflow
The following diagram illustrates the key steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Tiacrilast
Disclaimer: A specific Safety Data Sheet (SDS) for Tiacrilast was not available in the public domain at the time of this writing. The following guidance is based on the general safety and handling protocols for acrylate compounds and the available chemical information for this compound sodium. Researchers, scientists, and drug development professionals must consult the supplier-specific SDS upon receipt of this compound and adhere to their institution's safety policies.
This compound is a research chemical, and like all laboratory reagents, it requires careful handling to ensure personnel safety and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support laboratory professionals.
Personal Protective Equipment (PPE)
Strict adherence to Personal Protective Equipment (PPE) protocols is the primary defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for acrylate chemicals.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect eyes from splashes and airborne particles. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A fully buttoned lab coat or chemical-resistant apron. | To prevent skin contact, which may cause irritation or allergic reactions. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of dust, mists, or vapors. |
| Hand Protection | Inspect gloves for integrity before each use and change them frequently, especially if contaminated. | To ensure continuous protection against skin contact. |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Workflow for Handling this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
